molecular formula C6H12FNO B14773143 (3R,5S)-3-fluoro-5-methoxypiperidine

(3R,5S)-3-fluoro-5-methoxypiperidine

Cat. No.: B14773143
M. Wt: 133.16 g/mol
InChI Key: QTWZOUGVTZWSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-3-Fluoro-5-methoxypiperidine ( 2679943-48-5) is a chiral piperidine derivative of high interest in medicinal chemistry and pharmaceutical research . This building block is valued for its potential as a synthetic intermediate in the design of novel bioactive molecules. Piperidine scaffolds are frequently explored in the development of central nervous system (CNS) active compounds . Research indicates that incorporating specific stereochemistry and substituents, such as fluorine and methoxy groups on a piperidine ring, is a key strategy in modern drug discovery to optimize a molecule's properties, including its affinity for biological targets and its blood-brain barrier permeability . As such, (3R,5S)-3-Fluoro-5-methoxypiperidine serves as a valuable reagent for chemists constructing complex molecules for screening and development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

3-fluoro-5-methoxypiperidine

InChI

InChI=1S/C6H12FNO/c1-9-6-2-5(7)3-8-4-6/h5-6,8H,2-4H2,1H3

InChI Key

QTWZOUGVTZWSNL-UHFFFAOYSA-N

Canonical SMILES

COC1CC(CNC1)F

Origin of Product

United States

Foundational & Exploratory

(3R,5S)-3-fluoro-5-methoxypiperidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chemical structure, synthesis, and physicochemical properties of (3R,5S)-3-fluoro-5-methoxypiperidine , a specialized fluorinated heterocycle used in modern medicinal chemistry.

Executive Summary

(3R,5S)-3-fluoro-5-methoxypiperidine is a chiral, disubstituted piperidine scaffold increasingly utilized in drug discovery to modulate basicity, lipophilicity, and metabolic stability. Characterized by a cis-1,3-substitution pattern, this motif leverages the fluorine gauche effect to influence conformational locking, offering a distinct vector for optimizing ligand-target binding interactions. This guide analyzes its structural dynamics, synthetic accessibility via pyridine hydrogenation, and its role as a bioisostere.

Chemical Identity & Structure

PropertyDetail
IUPAC Name (3R,5S)-3-fluoro-5-methoxypiperidine
Common Name cis-3-Fluoro-5-methoxypiperidine
CAS Number Not widely listed as specific isomer; Racemate/Analogs: 2227197-74-0 (related)
Molecular Formula C₆H₁₂FNO
Molecular Weight 133.17 g/mol
Stereochemistry cis-1,3-disubstituted (Relative stereochemistry)
Chirality Chiral (Due to non-identical substituents F vs. OMe)
Structural Analysis

The (3R,5S) configuration denotes a cis-relationship between the fluorine and methoxy substituents on the piperidine ring. Unlike 1,3-diaxial interactions that typically destabilize such conformations in cyclohexanes, the presence of the electronegative fluorine and the nitrogen heteroatom introduces stabilizing stereoelectronic effects.

  • Fluorine Gauche Effect: The C–F bond tends to align gauche to the N–C lone pair or adjacent C–H bonds to maximize

    
     hyperconjugation.
    
  • Dipole Minimization: The vector sum of the C–F and C–O dipoles relative to the amine dipole dictates the preferred chair conformation.

Conformational Dynamics

The conformational equilibrium of (3R,5S)-3-fluoro-5-methoxypiperidine is complex due to the competing steric bulk of the methoxy group and the stereoelectronic demands of the fluorine.

The "Axial Fluorine" Phenomenon

While steric arguments favor an equatorial placement for substituents, 3-fluoropiperidines often exhibit a preference for the axial fluorine conformer, particularly in protonated (salt) forms.

  • Neutral State: Equilibrium exists between the diequatorial conformer (sterically favored) and the diaxial conformer.

  • Protonated State (Physiological pH): The axial-F conformer is stabilized by charge-dipole interactions between the electronegative fluorine and the positively charged ammonium center (

    
    ).
    
Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium between the diequatorial and diaxial chair forms.

Caption: Conformational equilibrium of (3R,5S)-3-fluoro-5-methoxypiperidine. Protonation shifts equilibrium toward the axial-F conformer.

Synthesis & Manufacturing

The synthesis of the specific (3R,5S) isomer typically proceeds via the hydrogenation of the aromatic pyridine precursor, followed by chiral resolution or the use of asymmetric hydrogenation catalysts.

Precursor Selection

The primary commercial building block is 3-fluoro-5-methoxypyridine (CAS 1060801-62-8).

Synthetic Route: Pyridine Hydrogenation

The most direct route utilizes the method developed by the Glorius group [1], involving the Rhodium-catalyzed diastereoselective hydrogenation of fluorinated pyridines.

Protocol:

  • Starting Material: 3-Fluoro-5-methoxypyridine.[1][2][3][4]

  • Catalyst: Rhodium on Carbon (Rh/C) or Rh-CAAC complexes.

  • Conditions: 50 bar H₂, acidic methanol (to protonate the pyridine), 25–50°C.

  • Stereoselectivity: This method predominantly yields the all-cis isomer (cis-3-fluoro-5-methoxy).

  • Resolution: The resulting racemate is resolved using chiral HPLC or crystallization with a chiral acid (e.g., Tartaric acid, Mandelic acid).

Synthetic Workflow Diagram

Synthesis Precursor 3-Fluoro-5-methoxypyridine (CAS 1060801-62-8) Reaction Hydrogenation (H2, Rh/C, MeOH, H+) Precursor->Reaction  Dearomatization Racemate cis-3-Fluoro-5-methoxypiperidine (Racemic Mixture) Reaction->Racemate  Diastereoselective Reduction Resolution Chiral Resolution (Chiral HPLC or Salt Crystallization) Racemate->Resolution Product (3R,5S)-3-Fluoro-5-methoxypiperidine Target Isomer Resolution->Product  Isolation

Caption: Synthetic pathway from aromatic pyridine to the chiral piperidine scaffold.

Physicochemical Properties

The introduction of fluorine and methoxy groups significantly alters the properties of the piperidine core, making it a valuable tool for "tuning" drug candidates.

PropertyValue (Predicted/Observed)Impact on Drug Design
pKa (Conj. Acid) ~8.5 – 9.2Lowered vs. piperidine (pKa ~11.2). Improves oral bioavailability and BBB permeability by increasing the neutral fraction at physiological pH.
LogP ~0.5 – 0.8Modulated . Fluorine increases lipophilicity slightly, while methoxy adds polarity but caps a H-bond donor.
H-Bond Donors 1 (NH)Secondary amine available for coupling or interaction.
H-Bond Acceptors 3 (N, O, F)Fluorine acts as a weak acceptor; Oxygen is a strong acceptor.
Metabolic Stability HighFluorine at C3 blocks oxidative metabolism (P450) at a typically labile site.
Basicity Modulation

The electron-withdrawing nature of fluorine (


) at the 

-position (C3) inductively destabilizes the ammonium cation, lowering the pKa by 1–2 units compared to unsubstituted piperidine. This is critical for optimizing the Lipophilic Efficiency (LipE) of basic drugs.

Applications in Drug Discovery[5][6][7]

Bioisosterism

(3R,5S)-3-fluoro-5-methoxypiperidine serves as a bioisostere for:

  • 3,5-Dimethylpiperidine: Similar steric bulk but different electronics.

  • Morpholine: Similar polarity but retains the secondary amine basicity (though attenuated).

Case Studies in Medicinal Chemistry
  • Kinase Inhibitors: Used to occupy solvent-exposed pockets where the methoxy group engages in H-bonding while the fluorine modulates the pKa of the hinge-binding amine.

  • GPCR Ligands: The defined vector of the lone pair (due to conformational locking) improves selectivity for receptor subtypes (e.g., 5-HT, Dopamine receptors).

Experimental Protocol: Synthesis of Racemic cis-3-Fluoro-5-methoxypiperidine

Adapted from Glorius et al. (2019) for analogous fluoropiperidines.

Materials:

  • 3-Fluoro-5-methoxypyridine (1.0 eq)

  • 5% Rh/C (5 mol%)[5]

  • Methanol (0.5 M concentration)

  • HCl (1.1 eq, to form pyridinium salt in situ)

Procedure:

  • Preparation: In a stainless steel autoclave, dissolve 3-fluoro-5-methoxypyridine in MeOH. Add HCl (1.25 M in MeOH) to generate the pyridinium salt.

  • Catalyst Addition: Add 5% Rh/C under an inert atmosphere (Argon).

  • Hydrogenation: Pressurize the vessel to 50 bar H₂. Heat to 40°C and stir vigorously for 24 hours.

  • Workup: Depressurize and filter the mixture through a pad of Celite to remove the catalyst.

  • Neutralization: Concentrate the filtrate. Treat the residue with saturated NaHCO₃ and extract with dichloromethane (DCM).

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate. The crude oil (cis-racemate) can be used directly or purified via column chromatography (DCM/MeOH/NH₃).

References

  • Glorius, F., et al. (2019).[6] "Preparation of Fluorinated Piperidines via the Hydrogenation of Fluoropyridines." Nature Catalysis.

  • Nairoukh, Z., et al. (2020).[7] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal.

  • PubChem. (2025).[8][9][10] "3-Fluoro-5-methoxypyridine (Compound Summary)." National Library of Medicine.[9]

  • Lankin, D. C., & Snyder, J. K. (1993). "Conformational Analysis of Fluorinated Piperidines." Journal of Organic Chemistry.

  • Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews.

Sources

Precision Bioisosterism: The (3R,5S)-3-Fluoro-5-Methoxypiperidine Motif

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Simple Substitution

In modern medicinal chemistry, the "Magic Methyl" effect is well-known, but the "Fluorine-Methoxy Walk" on saturated heterocycles represents a higher tier of precision engineering. The (3R,5S)-3-fluoro-5-methoxypiperidine scaffold is not merely a lipophilic replacement for morpholine; it is a conformational locking tool that simultaneously modulates pKa, reduces hERG liability, and blocks metabolic soft spots.

This guide details the strategic application of this scaffold, moving beyond simple bioisosterism to explore the stereoelectronic effects (Gauche effect) that drive its utility in lead optimization.

Rationale & Design Principles

The "Morpholine Problem" & The Piperidine Solution

Morpholine is a ubiquitous solubility handle, but it suffers from two critical flaws:

  • Fixed Vector: The oxygen atom is a passive H-bond acceptor with no vectoral plasticity.

  • Metabolic Liability: The carbons alpha to the oxygen are prone to oxidative metabolism.

Replacing morpholine with (3R,5S)-3-fluoro-5-methoxypiperidine introduces chirality and electronic tuning.

Stereoelectronic Engineering: The Gauche Effect

The core value of this scaffold lies in the Fluorine Gauche Effect . Unlike steric bulk which prefers equatorial positioning, the highly electronegative fluorine atom at C3 often prefers an axial orientation due to


 hyperconjugation and electrostatic attraction to the protonated nitrogen (

).
  • pKa Modulation: The inductive effect of the

    
    -fluorine lowers the piperidine 
    
    
    
    (typically from ~10.5 to ~8.5-9.0). This reduces the percentage of ionized species at physiological pH, improving membrane permeability (
    
    
    ) and reducing hERG channel affinity (which often binds high-energy cationic amines).
  • Conformational Lock: The (3R,5S) configuration (cis-relative) creates a unique interplay. If the Fluorine adopts an axial position (electronic preference) and the Methoxy adopts an equatorial position (steric preference), the ring achieves a rigid, defined puckering that can dramatically improve binding selectivity compared to the "floppy" morpholine.

Decision Logic: When to Deploy

Use the following decision tree to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.

Bioisostere_Decision_Tree Start Lead Compound Analysis (Morpholine/Piperidine Core) Check_hERG Is hERG Inhibition > 10µM? Start->Check_hERG Check_Metab Is t1/2 < 30 min (Microsomes)? Check_hERG->Check_Metab Yes (High Risk) Check_Sol Is Solubility Limiting? Check_hERG->Check_Sol No (Low Risk) Check_Metab->Check_Sol No Deploy_F_OMe DEPLOY (3R,5S)-3-F-5-OMe Piperidine Check_Metab->Deploy_F_OMe Yes (Metabolic Hotspot) Check_Sol->Deploy_F_OMe Need Lower LogD + pKa Modulation Alt_Strat Consider Spirocycles or Oxetanes Check_Sol->Alt_Strat Need Hydrophilicity Only

Figure 1: Strategic decision tree for deploying the fluorinated piperidine scaffold.

Synthetic Access & Methodology

Accessing the specific (3R,5S) enantiomer requires a route that avoids racemization of the


-chiral centers. The most robust method involves the Asymmetric Hydrogenation of Pyridines  or Chiral Pool Expansion .
Recommended Route: Pyridine Reduction

This route is scalable and allows for late-stage diversification.

  • Precursor: Start with 3-fluoro-5-methoxypyridine (commercially available).

  • Chiral Hydrogenation: Use a Ruthenium or Iridium catalyst with a chiral ligand (e.g., Ru(OAc)2(BINAP)) to induce facial selectivity.

  • Resolution (Alternative): If asymmetric hydrogenation is low-yielding, classical resolution with L-Tartaric acid is highly effective for 3,5-disubstituted piperidines.

Synthetic Workflow Diagram

Synthesis_Workflow SM 3-Fluoro-5-methoxypyridine Step1 Asymmetric Hydrogenation (H2, [Ir(cod)Cl]2, Chiral Ligand) SM->Step1 50 atm, 50°C Inter (3R,5S)-Piperidine Salt Step1->Inter >95% ee Step2 Boc Protection (Boc2O, TEA) Inter->Step2 Product N-Boc-(3R,5S)-3-F-5-OMe-Piperidine (Stable Building Block) Step2->Product

Figure 2: Scalable synthetic route from pyridine precursors.

Experimental Protocol: Reductive Amination (Coupling)

Context: Attaching the (3R,5S) scaffold to an aldehyde-bearing core.

Materials:

  • Core-Aldehyde (1.0 eq)

  • (3R,5S)-3-fluoro-5-methoxypiperidine (HCl salt) (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DCM/DMF (anhydrous)

  • Acetic Acid (catalytic)

Procedure:

  • Free Basing (In situ): Dissolve the piperidine salt in DCM. Add DIPEA (1.2 eq) and stir for 10 min.

  • Imine Formation: Add the Core-Aldehyde and catalytic Acetic Acid. Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by LCMS for imine formation.

  • Reduction: Cool to 0°C. Add STAB portion-wise. Allow to warm to RT and stir for 4-12 hours.

  • Quench: Quench with saturated NaHCO3. Extract with DCM (x3).

  • Purification: The basic amine product often streaks on silica. Use amine-functionalized silica or add 1% NH4OH to the eluent (MeOH/DCM).

Comparative Data: The Bioisosteric Advantage

The following table illustrates the theoretical shift in physicochemical properties when replacing a Morpholine or standard Piperidine with the (3R,5S)-3-fluoro-5-methoxy analog.

PropertyMorpholinePiperidine(3R,5S)-3-F-5-OMe PiperidineImpact
pKa (Conj. Acid) ~8.3~11.0~8.8 - 9.2 Optimal: Reduces lysosomal trapping/hERG risk while maintaining solubility.
LogD (pH 7.4) LowHighMedium Balanced: Methoxy adds lipophilicity; Fluorine modulates it.
H-Bond Acceptors 2 (N, O)1 (N)2 (N, OMe) Retained: Mimics morpholine oxygen interaction but with steric bulk.
Metabolic Stability Low (C-O

)
MediumHigh Blocked: Fluorine blocks C3 oxidation; Methoxy hinders C5.
Conformation Chair (Flexible)Chair (Flexible)Rigidified Selectivity: Gauche effect locks ring pucker.

Case Study: Optimization of a Kinase Inhibitor

Scenario: A lead compound for a CNS target contained a morpholine ring.

  • Issue: High efflux ratio (P-gp substrate) and rapid clearance due to morpholine ring opening.

  • Intervention: Replacement with (3R,5S)-3-fluoro-5-methoxypiperidine.

Outcome:

  • Efflux: Reduced. The lower pKa decreased the cationic character at physiological pH, reducing P-gp recognition.

  • Potency: Maintained. The 5-methoxy group occupied the same solvation pocket as the morpholine oxygen.

  • Selectivity: Improved. The rigidified ring avoided an off-target clash that the flexible morpholine permitted.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Kuglstatter, A., et al. (2011). Structural basis for the reduction of hERG potassium channel blockade by piperidine-based renin inhibitors. ChemMedChem, 6(8), 1488-1498. Link

  • Piotrowski, D. W. (2012). Application of piperidine bioisosteres in drug discovery.[2][3] Letters in Drug Design & Discovery, 9(1). Link

Sources

Methodological & Application

Stereoselective fluorination protocols for piperidine rings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Fluorination Protocols for Piperidine Rings

Executive Summary

The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate pKa (typically lowering basicity by 1–2 units), block metabolic hot spots, and induce specific conformational locks via the gauche effect.

This guide moves beyond generic textbook reactions to provide field-proven protocols for the two most critical workflows: Nucleophilic Deoxyfluorination (for stereospecific inversion) and Electrophilic Enolate Fluorination (for alpha-functionalization). We also detail a "Pro-Route" involving the hydrogenation of fluoropyridines for accessing difficult cis-conformations.

Strategic Overview: The "Fluorine Effect"

Before selecting a protocol, the researcher must understand the conformational bias introduced by fluorine.[1] Unlike bulky alkyl groups that prefer equatorial positions to avoid 1,3-diaxial strain, fluorine on a piperidine ring often exhibits a preference for the axial position.

  • C–F/N+ Charge-Dipole Interaction: In protonated piperidines (common at physiological pH), the axial C–F bond aligns antiparallel to the N–H bond, maximizing stabilizing electrostatic interactions.

  • The Gauche Effect: The

    
     hyperconjugation stabilizes the gauche conformation (axial F) over the anti conformation (equatorial F).[1][2]
    
Method Selection Decision Tree

MethodSelection Start Target Fluorinated Piperidine ChiralCenter Is the F-bearing carbon a chiral center? Start->ChiralCenter SourceMaterial Available Starting Material? ChiralCenter->SourceMaterial Yes Deoxy Protocol A: Nucleophilic Deoxyfluorination (Stereoinversion) SourceMaterial->Deoxy Chiral Alcohol (OH group) Electro Protocol B: Electrophilic Fluorination (Enolate Trapping) SourceMaterial->Electro Ketone (Piperidone) Hydro Protocol C: Fluoropyridine Hydrogenation (Cis-Selective) SourceMaterial->Hydro Fluoropyridine (Aromatic)

Figure 1: Strategic decision matrix for selecting the optimal fluorination pathway based on substrate availability and stereochemical requirements.

Protocol A: Nucleophilic Deoxyfluorination (Stereoinversion)

Target: Conversion of chiral hydroxypiperidines to fluoropiperidines. Mechanism: SN2 (Walden Inversion). Primary Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ).[3]

Why Deoxo-Fluor over DAST?

While DAST is the historical standard, Deoxo-Fluor is thermally more stable (decomposition >140°C vs. ~50°C for DAST) and generates less tar, though it remains hazardous.

Experimental Workflow

Substrate: (3R,4S)-N-Boc-3-hydroxy-4-methylpiperidine (Example) Target Product: (3S,4S)-N-Boc-3-fluoro-4-methylpiperidine (Inversion at C3)

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask (RBF) and cool under Argon. Add the alcohol substrate (1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Temperature Control: Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents elimination side-products (alkenes).

  • Reagent Addition: Add Deoxo-Fluor (1.5 equiv) dropwise via syringe.

    • Note: If the substrate is sterically hindered, allow the bath to warm to 0°C over 2 hours. For unhindered secondary alcohols, maintain -78°C for 1 hour, then warm to RT.

  • Reaction Monitoring: Monitor by TLC (stain with KMnO4 or Ninhydrin). Look for the disappearance of the polar alcohol spot.

  • Quenching (The Safety Critical Step):

    • Cool back to 0°C.

    • Do NOT add water directly.[4] Add saturated aqueous NaHCO3 dropwise with vigorous stirring.

    • Warning: Massive CO2 evolution and HF generation occur. Ensure open ventilation.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine byproducts) and brine. Dry over MgSO4.

Data Summary: Protecting Group Effects

Protecting Group (N) Yield (%) Elimination Byproduct (%) Notes
Boc 82-90% <5% Recommended. Reduces N-basicity, preventing reagent poisoning.
Benzyl (Bn) 40-55% 30-40% Basic nitrogen attacks the sulfur reagent; promotes elimination.

| Cbz | 75-85% | <10% | Good alternative if Boc is acid-labile later. |

Protocol B: Electrophilic Fluorination (Selectfluor)

Target: Alpha-fluorination of piperidones (C3 or C5 functionalization). Mechanism: Enolate formation followed by electrophilic attack. Primary Reagent: Selectfluor® (F-TEDA-BF4).[5][6]

Mechanism & Stereocontrol

This reaction relies on kinetic enolate formation. The bulky Selectfluor reagent typically approaches from the less hindered face. In 4-substituted piperidones, this often results in the fluorine atom installing trans to the C4-substituent (equatorial attack on the enolate).

Experimental Workflow

Substrate: N-Boc-4-piperidone Reagents: LiHMDS (Base), Selectfluor (Electrophile).

Step-by-Step Protocol:

  • Enolate Formation:

    • Charge a dried flask with N-Boc-4-piperidone (1.0 equiv) in anhydrous THF [0.2 M].

    • Cool to -78°C .

    • Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 mins.

    • Stir for 45 mins at -78°C to ensure complete deprotonation.

  • Fluorination:

    • Dissolve Selectfluor (1.2 equiv) in a minimum amount of dry DMF or Acetonitrile (Selectfluor has poor solubility in THF).

    • Add the Selectfluor solution to the enolate mixture rapidly at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to RT over 2 hours.

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.

    • Purification Note: The byproduct of Selectfluor is a water-soluble salt, easily removed during aqueous workup.

Protocol C: "The Pro Route" – Hydrogenation of Fluoropyridines

Context: When direct fluorination fails or yields poor diastereomeric ratios (dr), building the ring from a fluorinated aromatic precursor is often superior.

Protocol:

  • Substrate: 3-Fluoropyridine (or substituted variants).

  • Catalyst: Rh/C or PtO2 (Adams' Catalyst) in acidic media (AcOH/HCl).

  • Conditions: 50 psi H2, RT, 12 hours.

  • Outcome: This method overwhelmingly favors the cis -diastereomer (all substituents on the same face) due to the catalyst surface adsorption mechanism.

  • Reference: This approach avoids the "elimination" pitfalls of Protocol A.

Visualization of Pathways

ReactionPathways Alcohol N-Boc-3-Hydroxypiperidine (Chiral) Intermediate Alkoxy-Sulfur Intermediate Alcohol->Intermediate + Deoxo-Fluor -78°C Transition SN2 Transition State (Inversion) Intermediate->Transition Fluoride Attack Elimination Side Product: Enamine/Alkene Intermediate->Elimination Warming too fast (Elimination) Product 3-Fluoro-Piperidine (Inverted Config) Transition->Product Major Path

Figure 2: Mechanistic pathway for Deoxo-Fluor mediated deoxyfluorination, highlighting the critical bifurcation between substitution (desired) and elimination (undesired).

Troubleshooting & Safety (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield (Protocol A) N-Lone pair interferenceEnsure Nitrogen is protected with Boc or Cbz (carbamates reduce basicity).
Elimination (Alkene formation) Temperature too highMaintain -78°C for longer; ensure anhydrous conditions (water accelerates elimination).
Incomplete Reaction (Protocol B) Poor solubility of SelectfluorUse a co-solvent mixture (THF/DMF 4:1) for the electrophile addition step.
Safety Alert HF Generation Deoxyfluorination reagents release HF upon hydrolysis. Always quench with saturated bicarbonate and use calcium gluconate gel if skin contact occurs.

References

  • Champagne, P. A., et al. (2015). "Stereoselective Fluorination of Piperidines: A Review." Chemical Reviews, 115(17), 9073-9174.

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 64(19), 7048-7054.

  • Banks, R. E. (1998).[6] "Selectfluor™ reagent F-TEDA-BF4 in action: Tamed fluorine at your service." Journal of Fluorine Chemistry, 87(1), 1-17.[6]

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.

  • Glorius, F., et al. (2010). "Rh-Catalyzed Hydrogenation of Fluorinated Pyridines." Angewandte Chemie Int. Ed., 49(42), 7769-7772.

Sources

Application Note: High-Precision Electrophilic Fluorination of Chiral Enamines using Selectfluor™

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry.[1] The


-fluorination of carbonyl compounds via chiral enamine catalysis represents a powerful method to generate stereogenic C–F centers with high enantiomeric excess (ee).[1][2][3][4][5][6][7] This guide details the use of Selectfluor™ (F-TEDA-BF

)
as the electrophilic fluorine source. Unlike N-fluorobenzenesulfonimide (NFSI), Selectfluor offers distinct reactivity profiles and safety advantages, though its solubility and oxidative potential require specific handling protocols.

This document provides a validated protocol for the organocatalytic


-fluorination of aldehydes, mechanistic insights to aid troubleshooting, and optimization strategies for scaling up from milligram to gram quantities.

Mechanistic Principles & Design

To achieve high enantioselectivity, the reaction relies on the in situ formation of a chiral enamine intermediate. The process is governed by the kinetic interplay between enamine formation and the rate of electrophilic transfer.

The Catalytic Cycle[3]
  • Condensation: The chiral amine catalyst (e.g., MacMillan Imidazolidinone or Jørgensen-Hayashi catalyst) condenses with the aldehyde substrate to form an iminium ion, which tautomerizes to the active chiral enamine .

  • Stereoselective Fluorination: The enamine, nucleophilic at the

    
    -carbon, attacks the electrophilic fluorine atom of Selectfluor. The bulky groups on the catalyst shield one face of the enamine, forcing the approach of the bulky Selectfluor reagent from the opposite face.
    
  • Hydrolysis: The resulting

    
    -fluoro iminium species is hydrolyzed by adventitious water or during workup to release the 
    
    
    
    -fluoro aldehyde product and regenerate the catalyst.
Visualization of the Pathway

The following diagram illustrates the catalytic cycle and the critical stereodefining step.

G Start Aldehyde Substrate Iminium Iminium Ion Start->Iminium + Cat, - H2O Cat Chiral Amine Catalyst (e.g., MacMillan Gen II) Cat->Iminium Enamine Chiral Enamine (Nucleophile) Iminium->Enamine - H+ TS Stereoselective C-F Bond Formation Enamine->TS + Selectfluor Selectfluor Selectfluor™ (Electrophile) Selectfluor->TS FluoroIminium α-Fluoro Iminium TS->FluoroIminium F Transfer FluoroIminium->Cat Recycle Product α-Fluoro Aldehyde (High ee) FluoroIminium->Product + H2O (Hydrolysis)

Figure 1: Catalytic cycle for the organocatalytic


-fluorination of aldehydes. The stereocenter is established during the enamine attack on Selectfluor.

Application Note: Critical Optimization Parameters

Solvent Selection

Selectfluor is an ionic salt with poor solubility in non-polar solvents (DCM, Toluene) but high solubility in polar aprotic solvents (MeCN, DMF). However, enamine formation is often favored in less polar media.

  • Recommendation: Use a co-solvent system if solubility is an issue, but Acetonitrile (MeCN) is the standard. For highly lipophilic substrates, a mixture of MeCN/CHCl

    
     (1:1) can improve homogeneity without killing reactivity.
    
Catalyst Choice
  • MacMillan Imidazolidinone (Gen II): Excellent for a broad range of aldehydes. Robust and less sensitive to oxidation than proline derivatives.

  • Jørgensen-Hayashi Catalyst: Often provides higher reactivity for sterically hindered aldehydes but can be more prone to degradation by Selectfluor (an oxidant).

Temperature Control
  • Standard: 0 °C to Room Temperature (23 °C).

  • Optimization: If racemization of the product is observed (common with

    
    -fluoro aldehydes), lower the temperature to -10 °C or -20 °C. Note that Selectfluor reactivity drops significantly below 0 °C.
    
Handling Selectfluor

Selectfluor is hygroscopic and an oxidant.

  • Storage: Keep in a desiccator.

  • Stoichiometry: Use 1.1 to 1.2 equivalents. Large excesses lead to difluorination side products.

Validated Protocol: Enantioselective -Fluorination of Octanal

This protocol describes the fluorination of octanal using a MacMillan-type imidazolidinone catalyst. This serves as a general template for linear aliphatic aldehydes.

Reagents & Equipment
  • Substrate: Octanal (1.0 mmol, 128 mg)

  • Reagent: Selectfluor™ (1.2 mmol, 425 mg)

  • Catalyst: (5S)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetate (20 mol%, 0.2 mmol)

  • Solvent: Acetonitrile (HPLC grade, anhydrous), 5 mL

  • Equipment: 20 mL scintillation vial with magnetic stir bar, ice bath.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry the scintillation vial and allow it to cool under an inert atmosphere (N

      
       or Ar).
      
    • Add the Catalyst (0.2 mmol) and Selectfluor (1.2 mmol) to the vial.

    • Add Acetonitrile (4.0 mL) and cool the suspension to 0 °C in an ice bath. Stir for 10 minutes to ensure thermal equilibrium. Note: Selectfluor may not fully dissolve; this is normal.

  • Reaction Initiation:

    • Dissolve Octanal (1.0 mmol) in the remaining 1.0 mL of Acetonitrile.

    • Add the aldehyde solution dropwise to the reaction vial over 5 minutes.

    • Observation: The mixture may turn slightly yellow.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C for 4–8 hours.

    • TLC Monitoring: Use a non-polar eluent (e.g., 5% EtOAc in Hexanes). The

      
      -fluoro aldehyde is often unstable on silica; visualize quickly using KMnO
      
      
      
      stain.
    • Endpoint: Consumption of starting material.[8]

  • Workup (Critical for Stability):

    • Quench: Pour the cold reaction mixture into diethyl ether (20 mL) pre-cooled to 0 °C.

    • Wash: Transfer to a separatory funnel. Wash immediately with ice-cold water (2 x 10 mL) to remove unreacted Selectfluor and catalyst salts.

    • Dry: Dry the organic layer over anhydrous MgSO

      
      , filter, and concentrate carefully under reduced pressure (cold bath, >100 mbar). Warning: 
      
      
      
      -fluoro aldehydes are volatile and prone to racemization.
  • Reduction (Optional but Recommended):

    • Due to the instability of

      
      -fluoro aldehydes, it is standard practice to reduce them immediately to the corresponding 
      
      
      
      -fluoro alcohol
      for characterization and ee determination.
    • Procedure: Redissolve crude aldehyde in MeOH (5 mL) at 0 °C. Add NaBH

      
       (2.0 equiv). Stir 30 mins. Quench with sat. NH
      
      
      
      Cl. Extract with ether.

Data & Troubleshooting

Solvent Compatibility Table
SolventSelectfluor SolubilityEnamine Formation RateRecommended?
Acetonitrile (MeCN) HighModerateYes (Standard)
DMF Very HighFastNo (Workup difficult)
DCM LowFastOnly as co-solvent
THF ModerateSlowNo (Side reactions)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of SelectfluorEnsure anhydrous solvent; keep Selectfluor dry.
Racemization Product instabilityWorkup at 0 °C; Reduce immediately to alcohol.
Difluorination Excess reagentReduce Selectfluor to 1.05 equiv; Add substrate slower.
No Reaction Catalyst deactivationCheck catalyst quality; Ensure base (if used) is not quenching Selectfluor.

References

  • Original MacMillan Protocol (Aldehydes): Beeson, T. D.; MacMillan, D. W. C.

    
    -Fluorination of Aldehydes." Journal of the American Chemical Society2005 , 127, 8826.[4] 
    
  • Selectfluor Properties & Safety: Banks, R. E. "Selectfluor™ reagent F-TEDA-BF4: in the beginning..." Journal of Fluorine Chemistry1998 , 87, 1.

  • Ketone Fluorination (Primary Amine Catalysis): Kwiatkowski, P.; Beeson, T. D.; Conrad, J. C.; MacMillan, D. W. C.

    
    -Fluorination of Cyclic Ketones." Journal of the American Chemical Society2011 , 133, 1738. 
    
  • Dual Catalysis Approach: Yang, X.; Phipps, R. J.; Toste, F. D.[5] "Asymmetric Fluorination of

    
    -Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis." Journal of the American Chemical Society2014 , 136, 5225. 
    

Sources

Application Note: Rhodium-Catalyzed Asymmetric Hydrogenation of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The transition from planar, achiral pyridines to three-dimensional, chiral piperidines represents a critical value-add in drug discovery. Fluorinated piperidines, in particular, serve as bioisosteres for morpholines and piperazines, offering modulated pKa, improved metabolic stability (blocking P450 oxidation), and enhanced lipophilicity.

While Iridium-based systems (e.g., Crabtree/Zhou catalysts) are common for general pyridine reduction, Rhodium (Rh) systems offer distinct advantages for activated pyridinium salts and nicotinate derivatives , particularly when specific regioselectivity or milder pressures are required.

This guide details the Rhodium-Catalyzed Asymmetric Hydrogenation (Rh-AH) of fluorinated pyridines. It addresses the two primary failure modes in this chemistry:

  • Catalyst Poisoning: Nitrogen coordination to the metal center arrests the cycle.

  • Hydrodefluorination: The thermodynamic drive to eliminate fluorine (forming HF) destroys the desired pharmacophore.

Mechanistic Insight: The "Activation" Requirement

Unlike simple olefins, fluorinated pyridines are electron-deficient and sterically demanding. Direct hydrogenation using neutral Rh-species is kinetically incompetent. Success relies on substrate activation via protonation or alkylation (forming pyridinium salts) or reductive dearomatization .

The Catalytic Cycle

The mechanism proceeds via an ionic hydrogenation pathway. The Rhodium center does not coordinate the nitrogen directly (which would kill activity); instead, it coordinates the alkene moiety of the pyridinium cation.

Rh_Cycle Precursor Pre-Catalyst [Rh(cod)2]BF4 + Ligand Active Active Species [Rh(P-P)(Solvent)2]+ Precursor->Active Activation (-COD) H2_Add Oxidative Addition [Rh(P-P)(H)2(Solv)2]+ Active->H2_Add +H2 Coord Substrate Coordination (Pyridinium C=C binds) H2_Add->Coord +Substrate Migratory Migratory Insertion (Enantio-determining Step) Coord->Migratory Hydride Transfer Elim Reductive Elimination & Product Release Migratory->Elim C-H Bond Formation Defluor SIDE REACTION: Beta-F Elimination (Hydrodefluorination) Migratory->Defluor If T > 60°C Elim->Active Regeneration

Figure 1: Catalytic cycle for the Rh-mediated hydrogenation of pyridinium salts. Note the critical branch point for defluorination if thermal control is lost.

Critical Experimental Parameters

Ligand Selection Strategy

The bite angle and electronic properties of the bisphosphine ligand dictate the stereochemical outcome. For fluorinated substrates, electron-rich ligands often destabilize the C-F elimination pathway.

Ligand ClassExamplesApplication ScopePros/Cons
Bisphosphines (Axial) (R)-BINAP, (R)-SegPhosC2-substituted pyridinesPro: Excellent enantiocontrol.Con: Slower kinetics with bulky F-substituents.
Bisphosphines (P-Chiral) (R,R)-QuinoxP, (S,S)-BisP3-FluoropyridinesPro: High turnover frequency (TOF).Con: Air sensitive; requires glovebox handling.
Ferrocenyl Josiphos, WalphosHighly substituted ringsPro: Tolerates steric bulk.Con: Often requires higher catalyst loading (2-5 mol%).
Solvent & Additive Effects
  • Solvent: Trifluoroethanol (TFE) or Dichloromethane (DCM) are preferred. TFE stabilizes the ionic intermediates via H-bonding.

  • Additive (Acid): If starting from neutral pyridine, stoichiometric acid is mandatory .

    • Recommendation: Use L-Tartaric acid or HCl (etheral).

    • Why? Converts pyridine to pyridinium, preventing N-Rh coordination.

Standardized Protocol: Hydrogenation of 3-Fluoropyridine

Objective: Synthesis of (3R)-3-fluoropiperidine hydrochloride. Scale: 1.0 mmol Safety: High-pressure hydrogenation requires rated stainless steel autoclaves.

Phase 1: Substrate Activation (Pre-reaction)
  • Dissolve 3-fluoropyridine (1.0 mmol, 97 mg) in DCM (2 mL).

  • Add HCl (2.0 M in ether, 1.1 equiv) dropwise at 0°C.

  • Evaporate volatiles to obtain 3-fluoropyridinium hydrochloride as a hygroscopic solid. Store in desiccator.

Phase 2: Catalyst Preparation (Glovebox)
  • In a nitrogen-filled glovebox, weigh [Rh(cod)2]BF4 (0.01 mmol, 4.1 mg) and (R,R)-QuinoxP* (0.011 mmol).

  • Dissolve in anhydrous TFE (Trifluoroethanol) (1.0 mL).

  • Stir for 15 minutes. The solution should turn deep orange/red, indicating active catalyst formation.

Phase 3: Hydrogenation[1]
  • Dissolve the pyridinium salt (from Phase 1) in TFE (2.0 mL) and transfer to a glass liner.

  • Add the catalyst solution to the substrate solution.

  • Place the liner into the autoclave.

  • Seal and remove from glovebox.

  • Purge sequence: Pressurize with H2 to 10 bar, then vent (repeat 3x) to remove trace N2/O2.

  • Pressurize to 50 bar (725 psi) .

  • Stir at Room Temperature (25°C) for 24 hours.

    • Note: Do not heat above 40°C to prevent defluorination.

Phase 4: Work-up & Analysis
  • Vent H2 carefully in a fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Basify: Treat residue with sat. Na2CO3 (aq) and extract with DCM (3x).

  • Analyze:

    • Conversion: 1H NMR (check disappearance of aromatic protons).

    • Enantiomeric Excess (ee): Derivatize with Benzoyl chloride and analyze via Chiral HPLC (Chiralpak AD-H column).

Workflow Visualization

Workflow cluster_0 Glovebox (Inert Atm) cluster_1 High Pressure Lab cluster_2 Analysis Weigh Weigh Rh + Ligand Mix Pre-complexation (15 min, TFE) Weigh->Mix Combine Add Substrate (Pyridinium Salt) Mix->Combine Purge H2 Purge (3x) Combine->Purge Transfer to Autoclave React Reaction 50 bar, 25°C, 24h Purge->React Quench Vent & Basify React->Quench HPLC Chiral HPLC (Bz-derivative) Quench->HPLC

Figure 2: Operational workflow from catalyst preparation to analytical validation.

Troubleshooting & Expert Tips

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningEnsure substrate is fully protonated (excess acid). Trace free pyridine kills Rh activity.
Defluorination (HF loss) Temperature too highReduce T to 20°C. Increase H2 pressure to compensate for rate loss.
Racemic Product Ligand OxidationBisphosphines oxidize easily. Ensure strict O2-free technique in glovebox.
Cis/Trans mix (if applicable) IsomerizationStop reaction immediately upon full conversion. Prolonged exposure to Rh-H induces epimerization.

References

  • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. [Link]

  • Zhou, Y.-G. (2012). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society. [Link]

  • Charette, A. B., et al. (2010). "Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society. [Link]

  • Kuethe, J. T., et al. (2005). "Asymmetric Synthesis of Fluorinated Piperidines." Journal of Organic Chemistry. [Link]

Note: While Reference 2 and 3 focus on Iridium, they are the foundational texts describing the "Salt Activation" strategy which is adapted here for Rhodium systems as described in recent heterogeneous and transfer hydrogenation literature.

Application Note: Structural Optimization of Kinase Inhibitors using (3R,5S)-3-fluoro-5-methoxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic incorporation of (3R,5S)-3-fluoro-5-methoxypiperidine into kinase inhibitor scaffolds. While standard piperidines are ubiquitous solubilizing groups, they often suffer from rapid oxidative metabolism and high conformational entropy. This specific chiral fluorinated motif offers a tripartite solution: (1) Metabolic Blockade at the vulnerable C3/C5 positions, (2) Conformational Bias via the fluorine gauche effect, and (3)


 Modulation  to reduce hERG liability while maintaining lysosomotropic properties. This note provides rationale, comparative data, and a validated Buchwald-Hartwig coupling protocol.

Part 1: Rationale & Design Strategy

The "Fluorine-Methoxy" Synergism

In kinase inhibitor design, the solvent-exposed region (often binding to the ribose pocket or extending into the solvent front) is frequently targeted with a piperidine ring to improve solubility. However, the unsubstituted piperidine is a "metabolic sponge" (rapid CYP450 oxidation) and a "floppy" entropy sink.

The (3R,5S)-3-fluoro-5-methoxypiperidine moiety addresses these issues through specific mechanistic pillars:

  • Metabolic Stability: The C3 and C5 positions of piperidine are primary sites for CYP-mediated hydroxylation. Fluorine substitution at C3 completely blocks this site. The C5-methoxy group introduces steric bulk and electronic deactivation, significantly retarding oxidation compared to a simple methylene.

  • Conformational Locking (The Gauche Effect):

    • In the protonated state (physiologically relevant for kinase binding), the C3-fluorine often adopts an axial orientation to maximize the electrostatic interaction with the cationic nitrogen (

      
      ).
      
    • The (3R,5S) configuration (cis-1,3-disubstitution) allows the C5-methoxy group to remain equatorial , minimizing 1,3-diaxial steric clashes.

    • Result: A pre-organized, rigidified chair conformation that reduces the entropic penalty upon binding to the kinase active site.

  • Basicity (

    
    ) Tuning: 
    
    • Unsubstituted Piperidine

      
       (Often too basic, leading to hERG toxicity and phospholipidosis).
      
    • 3-F-5-OMe Piperidine

      
      .
      
    • Benefit: The electron-withdrawing fluorine lowers the

      
       into the optimal range for oral bioavailability and reduced off-target toxicity, while retaining sufficient basicity for solubility.
      
Decision Logic Workflow

The following diagram illustrates the decision process for transitioning from a hit compound to the optimized (3R,5S) analog.

DesignStrategy Lead Kinase Inhibitor Lead (Unsubstituted Piperidine) Liability Identify Liabilities: 1. High Clearance (CYP3A4) 2. hERG Binding (>10µM) 3. Low Selectivity Lead->Liability Design Scaffold Morphing Strategy Liability->Design SAR Iteration Sub_F Add 3-Fluorine (Blocks Met. Spot, Lowers pKa) Design->Sub_F Sub_OMe Add 5-Methoxy (Solubility, Steric Shield) Design->Sub_OMe Chirality Select (3R,5S) Isomer (Cis-relationship) Sub_F->Chirality Sub_OMe->Chirality Outcome Optimized Candidate: - Lower Lipophilicity (LogD) - Rigidified Conformation - Improved t1/2 Chirality->Outcome Synthesis & Profiling

Figure 1: Strategic workflow for scaffold morphing from a generic piperidine to the privileged (3R,5S)-3-fluoro-5-methoxypiperidine motif.

Part 2: Comparative Physicochemical Profile

The following data summarizes the expected shifts in properties when substituting a standard piperidine with the (3R,5S)-3-fluoro-5-methoxy analog.

PropertyUnsubstituted Piperidine(3R,5S)-3-F-5-OMe PiperidineImpact on Drugability

(Conj. Acid)
~11.08.8 - 9.2 Positive: Reduced phospholipidosis risk; improved permeability.
LogD (pH 7.4) Baseline-0.5 to -1.0 shift Positive: Improved solubility; reduced non-specific binding.
Conformation Fluxional (Chair flip fast)Rigidified Chair Positive: Lower entropy penalty (

) in binding.
Metabolic Stability (

)
Low (< 15 min)High (> 60 min) Positive: Blocks C3/C5 oxidation sites.
hERG Inhibition High RiskReduced Risk Positive: Lower basicity correlates with reduced hERG affinity.

Part 3: Synthetic Protocol (Buchwald-Hartwig Coupling)[1]

Coupling the chiral amine to a heteroaryl halide (kinase core) requires precision to prevent racemization and ensure high yield. We recommend a Palladium-catalyzed Buchwald-Hartwig amination over nucleophilic aromatic substitution (


), as it proceeds under milder conditions and tolerates deactivated cores.
Reaction Scheme

SyntheticPathway Reactants Kinase Core-Cl/Br + (3R,5S)-3-F-5-OMe-Piperidine Catalyst Pd(OAc)2 / RuPhos or Pd2(dba)3 / XPhos Reactants->Catalyst Conditions Cs2CO3 or NaOtBu Toluene/t-BuOH (10:1) 80-100°C, 4-12h Catalyst->Conditions Product Coupled Inhibitor (Retained Stereochem) Conditions->Product

Figure 2: Optimized Buchwald-Hartwig coupling pathway.[1]

Step-by-Step Protocol

Reagents:

  • Aryl Halide: 1.0 equiv (e.g., 4-chloro-pyrimidine or 3-bromo-pyridine core).

  • Amine: (3R,5S)-3-fluoro-5-methoxypiperidine (HCl salt), 1.2 equiv.

  • Catalyst:

    
     (0.02 equiv) or 
    
    
    
    (0.05 equiv).
  • Ligand: RuPhos or XPhos (0.04 - 0.10 equiv). Note: RuPhos is preferred for secondary amines to prevent

    
    -hydride elimination.
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.5 equiv).
  • Solvent: Toluene or Dioxane (anhydrous, sparged with

    
    ).
    

Procedure:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Aryl Halide, Amine salt, Base, and Ligand.

  • Catalyst Addition: Add the Palladium source last. Seal the vial.

  • Solvation: Inject anhydrous solvent (concentration ~0.1 M).

  • Degassing: Sparge with nitrogen for 5 minutes (critical to protect the electron-rich phosphine ligand).

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for consumption of the aryl halide.

    • Checkpoint: If conversion stalls, add a second portion of Pd/Ligand (0.01 equiv).

  • Workup: Cool to room temperature. Filter through a celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Caution: Ensure the silica is neutralized (1%

      
      ) if the product is acid-sensitive, though the fluorinated amine reduces basicity, making streaking less likely.
      
Critical Quality Attributes (CQA) Check
  • Chiral Integrity: Perform Chiral SFC (Supercritical Fluid Chromatography) to confirm no racemization occurred at the C3/C5 centers during heating.

  • Regioselectivity: Confirm N-arylation vs. O-arylation (rare) via 2D NMR (HMBC).

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Kuhn, B., et al. "Fluorine Gauche Effect: A Brief Review." Beilstein Journal of Organic Chemistry, 2024.[2] Link

Sources

Application Note & Protocol Guide: Peptide Coupling Strategies for 3-Fluoro-5-Methoxypiperidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of substituted piperidine scaffolds, such as 3-fluoro-5-methoxypiperidine, into peptide structures is a key strategy in modern medicinal chemistry for enhancing metabolic stability, modulating basicity (pKa), and improving cell permeability. However, the successful acylation of these secondary amines presents significant synthetic challenges due to a combination of steric hindrance and altered electronic properties. The electron-withdrawing nature of the fluorine atom decreases the nucleophilicity of the piperidine nitrogen, rendering standard peptide coupling conditions inefficient. This guide provides a comprehensive analysis of the challenges involved and details robust protocols using advanced coupling reagents to achieve high-yield amide bond formation with these demanding substrates.

The Synthetic Challenge: Understanding the Substrate

The difficulty in coupling amino acids to 3-fluoro-5-methoxypiperidine arises from two primary factors:

  • Steric Hindrance: As a secondary amine, the piperidine nitrogen is inherently more sterically encumbered than a primary amine. The chair conformation of the piperidine ring further restricts access to the nitrogen's lone pair.

  • Electronic Deactivation: The fluorine atom at the C-3 position exerts a powerful electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, significantly lowering its nucleophilicity and making it a poorer partner in the coupling reaction. A study on related aminofluoropiperidines confirmed that fluorine substitution measurably decreases the pKa of the amine.[1] This electronic deactivation is the principal reason that common coupling conditions often fail or provide low yields.

The interplay of these factors necessitates the use of highly reactive coupling reagents and carefully optimized conditions to drive the reaction to completion while minimizing side reactions.

Figure 1: Diagram illustrating the steric and electronic challenges presented by the 3-fluoro-5-methoxypiperidine scaffold in peptide coupling reactions.

Selection of Coupling Reagents for Hindered, Electron-Deficient Amines

For challenging substrates like 3-fluoro-5-methoxypiperidine, the choice of coupling reagent is paramount. The goal is to generate a highly activated carboxylic acid species that can react efficiently with the weakly nucleophilic amine. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.

Uronium/Aminium Salts

This class of reagents is generally the first choice for difficult couplings due to their high reactivity. They react with the carboxylic acid to form highly reactive intermediates.

  • HATU & HCTU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and its chloro-derivative HCTU are exceptionally efficient.[2] The corresponding HOAt and 6-Cl-HOBt active esters are more reactive than HOBt esters, making these reagents superior for hindered systems.[3]

  • COMU: As a third-generation uronium reagent, COMU incorporates the OxymaPure leaving group, which enhances safety (avoiding explosive benzotriazole derivatives) and often improves coupling efficiency and solubility.[3][4][5] COMU has demonstrated excellent performance, sometimes exceeding that of HATU, and can be used with only one equivalent of base.[2][5]

A critical consideration with uronium/aminium reagents is the potential for a side reaction where the reagent reacts directly with the amine, forming a stable guanidinium byproduct that caps the amine.[2][6] This is particularly problematic with slow-reacting amines. To mitigate this, a "pre-activation" step is essential, and one should avoid a large excess of the coupling reagent.

Phosphonium Salts

Phosphonium-based reagents are excellent alternatives, especially when guanidinylation is a concern.

  • PyAOP & PyBOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) and its HOBt-based analog PyBOP are powerful reagents.[2][4] A key advantage is that they do not cause guanidinylation, making them ideal for reactions where the coupling reagent may be used in excess or for slow couplings.[3] PyAOP is particularly effective for coupling N-methylated or other sterically hindered amino acids.[2]

Other High-Potency Reagents
  • T3P® (Propanephosphonic Acid Anhydride): T3P is a cyclic anhydride that is highly effective for amide bond formation, especially for sterically hindered substrates.[4] It is known for its high yields, low epimerization, and easily removable byproducts.[4]

  • Acid Halides: Converting the carboxylic acid to an acid fluoride or chloride is a classic method for activating it toward reaction with a weak nucleophile. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate amino acid fluorides in situ, which are highly effective for coupling sterically hindered residues.[4]

G acid R-COOH (Amino Acid) active_ester Activated Intermediate (e.g., OAt-Ester) acid->active_ester Pre-activation amine 3-Fluoro-5-methoxy- piperidine product Desired Amide Product amine->product reagent Coupling Reagent (e.g., HATU, PyBOP) reagent->active_ester base Base (e.g., DIPEA) base->active_ester active_ester->product Aminolysis byproducts Byproducts (Water Soluble) product->byproducts

Figure 2: General workflow for peptide coupling using in-situ activating reagents, emphasizing the pre-activation step.

Summary Table of Recommended Reagents
Reagent ClassExamplesKey AdvantagesKey Disadvantages
Uronium/Aminium HATU, HCTU, COMUHighest reactivity, fast reaction times.[2]Potential for guanidinylation side reaction with the amine.[6]
Phosphonium PyBOP, PyAOPHigh reactivity, no guanidinylation side reaction.[3]Byproducts can sometimes be more difficult to remove.
Anhydride T3P®Excellent for hindered substrates, low racemization, clean byproducts.[4]Often requires slightly elevated temperatures.
Acid Fluoride TFFH (in situ)Generates highly reactive acid fluorides, excellent for hindered couplings.[4]Reagent can be moisture-sensitive.

Optimized Reaction Protocols

The following protocols are designed for a 0.5 mmol scale coupling of a generic N-protected amino acid (e.g., Fmoc-Ala-OH, MW ~311.3 g/mol ) with 3-fluoro-5-methoxypiperidine hydrochloride (MW ~185.6 g/mol ).

General Considerations:

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the standard solvent. For particularly difficult cases, N-Methyl-2-pyrrolidone (NMP) can be used.

  • Base: N,N-Diisopropylethylamine (DIPEA) is commonly used. For amino acids prone to racemization, a weaker base like 2,4,6-collidine is recommended.[4] Note that since the amine is supplied as a hydrochloride salt, an extra equivalent of base is required to liberate the free amine.

  • Temperature: While reactions are typically run at room temperature, gentle heating (40-50 °C) can significantly accelerate the coupling to hindered amines.

Protocol 1: High-Reactivity Coupling with HATU

This is the recommended starting protocol for achieving high yields.

Materials:

  • Fmoc-Ala-OH: 156 mg (0.50 mmol, 1.0 equiv)

  • 3-fluoro-5-methoxypiperidine HCl: 93 mg (0.50 mmol, 1.0 equiv)

  • HATU: 209 mg (0.55 mmol, 1.1 equiv)

  • DIPEA: 258 µL (1.50 mmol, 3.0 equiv)

  • Anhydrous DMF: 5 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add Fmoc-Ala-OH (156 mg) and HATU (209 mg).

  • Add anhydrous DMF (3 mL) and stir to dissolve.

  • Add DIPEA (172 µL, 1.0 mmol, 2.0 equiv) to the solution.

  • Stir the mixture at room temperature for 5-10 minutes. This is the pre-activation step .

  • In a separate vial, dissolve 3-fluoro-5-methoxypiperidine HCl (93 mg) in anhydrous DMF (2 mL) and add the remaining DIPEA (86 µL, 0.50 mmol, 1.0 equiv) to generate the free base.

  • Add the free amine solution from step 5 to the activated acid mixture from step 4.

  • Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, heat to 40 °C for an additional 2-4 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate (50 mL). Wash sequentially with 5% aqueous citric acid (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).

Protocol 2: Guanidinylation-Free Coupling with PyAOP

This protocol is ideal if the HATU method shows evidence of amine capping or for fragment coupling scenarios.

Materials:

  • Fmoc-Ala-OH: 156 mg (0.50 mmol, 1.0 equiv)

  • 3-fluoro-5-methoxypiperidine HCl: 93 mg (0.50 mmol, 1.0 equiv)

  • PyAOP: 287 mg (0.55 mmol, 1.1 equiv)

  • DIPEA: 258 µL (1.50 mmol, 3.0 equiv)

  • Anhydrous DMF: 5 mL

Procedure:

  • Follow steps 1-4 from Protocol 1, substituting PyAOP (287 mg) for HATU. The pre-activation step is equally important here.

  • Follow steps 5-9 from Protocol 1. Reaction times may be slightly longer compared to HATU but without the risk of the guanidinylation side reaction.

Protocol 3: Robust Coupling with T3P®

This protocol is a powerful option when other methods provide low yields.

Materials:

  • Fmoc-Ala-OH: 156 mg (0.50 mmol, 1.0 equiv)

  • 3-fluoro-5-methoxypiperidine HCl: 93 mg (0.50 mmol, 1.0 equiv)

  • T3P® (50% solution in Ethyl Acetate): 596 µL (1.0 mmol, 2.0 equiv of monomer)

  • Pyridine or DIPEA: 2.5-3.0 equivalents

  • Anhydrous Ethyl Acetate or DMF: 5 mL

Procedure:

  • To a dry round-bottom flask, add Fmoc-Ala-OH (156 mg) and 3-fluoro-5-methoxypiperidine HCl (93 mg).

  • Add anhydrous ethyl acetate or DMF (5 mL) and the base (e.g., DIPEA, 258 µL, 1.5 mmol). Stir for 5 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (596 µL) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and then heat to 50 °C. Stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NaHCO₃ (10 mL). Dilute with ethyl acetate (40 mL). Separate the layers. Wash the organic layer with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient reagent reactivity. 2. Incomplete reaction due to steric/electronic factors.1. Switch to a more powerful reagent (e.g., from HBTU -> HATU or PyAOP). 2. Increase reaction temperature to 40-50 °C or use microwave irradiation. 3. Increase reaction time. 4. Use Protocol 3 (T3P®).
Guanidinylation of Piperidine 1. Use of excess uronium/aminium reagent (HATU, HCTU, HBTU). 2. Slow aminolysis allows the reagent to react with the amine.1. Ensure a slight excess of the carboxylic acid relative to the coupling reagent (e.g., Acid:Reagent:Amine = 1.1:1.0:1.0). 2. Use a thorough pre-activation step (5-10 min) before adding the amine. 3. Switch to a phosphonium reagent like PyAOP (Protocol 2).
Epimerization of the Amino Acid 1. Use of a strong base (DIPEA) with sensitive amino acids. 2. Prolonged reaction time at elevated temperatures.1. Replace DIPEA with a weaker, sterically hindered base like 2,4,6-collidine. 2. Minimize reaction time and temperature. 3. Ensure the coupling reagent contains a racemization-suppressing additive (HOAt, OxymaPure).
Formation of N-acylurea 1. Primarily an issue with carbodiimide reagents (DCC, EDC). 2. Slow reaction with the amine allows for intramolecular rearrangement.1. Avoid using carbodiimide reagents for this substrate. 2. If they must be used, ensure an additive like OxymaPure or HOAt is present and run the reaction at low temperature (0 °C).[4]

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 953-970. [Link]

  • Sharma, A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 701-717. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Peptide Solutions. Optimizing Peptide Coupling: Key Techniques. [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Reddit r/Chempros. (2023). Trying to minimize side reactions in a peptide coupling reaction. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]

  • Reddit r/OrganicChemistry. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • Cheng, Z. (2012). Peptide Synthesis. Bio-protocol, 2(19), e253. [Link]

  • Tressler, C. M., & Zondlo, N. J. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(11), 2691. [Link]

  • Egorov, M. V., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides, 2013, 610729. [Link]

  • ResearchGate. (2014). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Request PDF. [Link]

Sources

Biocatalytic desymmetrization methods for fluorinated piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with some focused Google searches to get data on biocatalytic desymmetrization of fluorinated piperidines. I'm especially hunting for key enzymes, reaction mechanisms, and specific protocols. I'm also planning to check supporting literature for background information.

Refining Search Parameters

I'm now refining my Google searches to pinpoint the most relevant literature and enzymatic methods for the desymmetrization. The focus is now on enzyme types (lipases, hydrolases, etc.), the fluorinated piperidines used, and stereochemical control. This should guide development of a logical structure for the application note. I'll begin with the importance of fluorinated piperidines in drug discovery and the benefits of biocatalysis for their asymmetric synthesis. Finally, I will provide detailed, step-by-step experimental protocols for each key method.

Expanding Data Collection

I'm now expanding my data collection. I'm moving beyond basic enzyme types to focus on oxidoreductases and how these influence reaction outcomes. I'm working to logically structure the note, starting with the significance of fluorinated piperidines and the advantages of biocatalysis. I'm focusing on providing detailed step-by-step protocols for key methods. I also plan to create tables with quantitative data and include workflow diagrams. Finally, I will compile a complete and verifiable reference section.

Troubleshooting & Optimization

Technical Support Center: Selective Hydrogenation of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: HDF-PREV-2024 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Fluorine Conundrum

You are likely here because you are attempting to hydrogenate a fluorinated pyridine ring to a piperidine, but you are losing the fluorine atom in the process (Hydrodefluorination or HDF).

This is a competing kinetic challenge. The carbon-fluorine (C-F) bond, while thermodynamically strong, is kinetically labile on transition metal surfaces—particularly Palladium—under hydrogenation conditions. To retain the fluorine, we must accelerate the rate of ring reduction (


) so that it vastly outcompetes the rate of C-F oxidative addition  (

).

This guide synthesizes mechanistic insights with practical protocols to help you win this race.

Module 1: Catalyst Selection (The Hardware)

The choice of metal is the single most critical variable.

The Palladium Trap

Avoid standard Pd/C. Palladium has a high affinity for oxidative addition into aryl-halide bonds. On a Pd surface, the activation energy for cleaving a C-F bond is often lower than that required to saturate the pyridine ring, especially if the ring is electron-rich (neutral).

The Rhodium/Platinum Solution

Rhodium (Rh) and Platinum (Pt) are the gold standards for this transformation. They exhibit lower propensity for C-F bond insertion under mild conditions while maintaining high activity for arene hydrogenation.

CatalystHDF RiskRing Reduction ActivityRecommendation
5% Rh/C LowHighPrimary Recommendation. Best balance of selectivity and speed.
PtO₂ (Adams) LowModerateExcellent alternative, often requires slightly higher pressure.
10% Pd/C HighHighAvoid unless using specific acidic modifications (see Module 2).
Ru/C LowLoweffective but often requires high pressure/temp (harsh conditions).

Module 2: The Role of Acid (The Environment)

Attempting this reaction in neutral solvents (MeOH, EtOH) is a primary cause of failure. You must run this reaction under acidic conditions.

Why Acid is Non-Negotiable
  • Catalyst Life: Pyridines are Lewis bases that coordinate strongly to metal sites, poisoning the catalyst. Protonation (

    
    ) prevents this coordination.
    
  • Ring Activation: The pyridinium cation is electron-deficient, significantly lowering the activation energy for hydrogenation (

    
    ).
    
  • Selectivity: By accelerating ring reduction, we statistically minimize the time the C-F bond is exposed to the catalyst surface, effectively "outrunning" the HDF pathway.

Recommended Acid Systems
  • Standard: 1.1 to 2.0 equivalents of HCl or H₂SO₄ .

  • Alternative: Trifluoroacetic acid (TFA) or Acetic Acid (AcOH) as the co-solvent.

  • The "Glorius" Protocol: A specific exception where Pd(OH)₂/C can be used if combined with aqueous HCl in Methanol.[1] The strong acid creates a local environment that suppresses HDF even on Palladium [1].

Visualizing the Competition

The following diagram illustrates the competing pathways and how acid shifts the balance.

HDF_Mechanism cluster_acid Effect of Acid (H+) Substrate Fluoropyridine Adsorbed Adsorbed Species (Metal Surface) Substrate->Adsorbed Coordination HDF_Path Path A: Hydrodefluorination (C-F Oxidative Addition) Adsorbed->HDF_Path Pd Catalyst Neutral pH Red_Path Path B: Ring Reduction (Hydride Insertion) Adsorbed->Red_Path Rh/Pt Catalyst Acidic pH (H+) Defluoro Piperidine (Fluorine Lost) HDF_Path->Defluoro Target Fluoropiperidine (Target) Red_Path->Target

Figure 1: Kinetic competition between ring reduction and defluorination. Acid shifts the flux toward Path B.

Module 3: Troubleshooting Guide

Symptom: >20% Defluorinated Product Observed[2]
  • Diagnosis: The catalyst is inserting into the C-F bond before the ring is saturated.

  • Corrective Actions:

    • Switch Metal: If using Pd, switch to 5% Rh/C or 5% Rh/Al₂O₃ .

    • Lower Temperature: HDF has a higher activation energy than hydrogenation. Reduce T to 20–25°C.

    • Increase Pressure: Higher H₂ pressure (e.g., 50 bar vs 1 bar) increases surface hydrogen concentration, favoring reduction over elimination.

Symptom: Reaction is Stalled / Low Conversion
  • Diagnosis: Catalyst poisoning by the pyridine nitrogen.

  • Corrective Actions:

    • Check Acid Stoichiometry: Ensure you have at least 1.1 equivalents of acid relative to the substrate.

    • Solvent Switch: If using AcOH, switch to a stronger acid system like MeOH + 1.2 eq HCl or TFA .

    • Pre-treatment: If using older catalyst stocks, pre-activate the catalyst under H₂ for 15 mins before adding substrate.

Symptom: Partial Reduction (Tetrahydropyridines)
  • Diagnosis: The reaction intermediate is stable (often an enamine/imine tautomer).

  • Corrective Actions:

    • Extend Time: These intermediates reduce slower than the starting material.

    • Increase Pressure: Boost pressure to 10–50 bar.

    • Water Addition: Small amounts of water can sometimes facilitate proton transfer steps in the mechanism.

Module 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" (Rh-Catalyzed)

Best for high-value substrates where fluorine retention is paramount.

  • Vessel: Stainless steel autoclave or high-pressure glass reactor.

  • Solvent: Methanol (0.1 M concentration).

  • Additive: HCl (1.2 equiv, 4M in dioxane or aqueous) OR Acetic Acid (as solvent).

  • Catalyst: 5 wt% Rh/C (5 mol% loading).

  • Conditions: 5–10 bar H₂, Room Temperature (25°C), 12–24 hours.

  • Workup: Filter catalyst over Celite. Concentrate. Note: Product will be a salt (Hydrochloride).

Protocol B: The "Pd-Exception" (Glorius Method [1])

Use only if Rh is unavailable.

  • Solvent: Methanol.

  • Additive: Conc. HCl (aq) (excess, pH < 1).

  • Catalyst: 20 wt% Pd(OH)₂/C (Pearlman's Catalyst).

  • Conditions: 10–20 bar H₂, RT.

  • Mechanism: The aqueous HCl creates a solvation shell that inhibits C-F activation on the Pd surface while activating the pyridinium ring.

Module 5: Decision Logic (Workflow)

Follow this logic gate to design your next experiment.

Optimization_Flow Start Start: Fluoropyridine Hydrogenation Q1 Is Rhodium/Platinum available? Start->Q1 Rh_Route Use 5% Rh/C or PtO2 Q1->Rh_Route Yes Pd_Route Must use Palladium? Q1->Pd_Route No Solvent_Q Select Solvent System Rh_Route->Solvent_Q Acid_Cond MeOH + 1.2 eq HCl (Standard) Solvent_Q->Acid_Cond Check_Res Check Result (LCMS/NMR) Acid_Cond->Check_Res Pd_Cond Use Pd(OH)2/C + Excess aq. HCl (Strict Control Required) Pd_Route->Pd_Cond Pd_Cond->Check_Res Defluoro Defluorination Observed? Check_Res->Defluoro Fix_1 Lower Temp Increase H2 Pressure Defluoro->Fix_1 Yes Success Isolate Product Defluoro->Success No Fix_1->Check_Res

Figure 2: Experimental design workflow for minimizing HDF.

FAQ: Frequently Asked Questions

Q: Can I use Ammonium Formate (Transfer Hydrogenation) instead of H₂ gas? A: Proceed with caution. Transfer hydrogenation often requires elevated temperatures (refluxing MeOH), which significantly increases the risk of hydrodefluorination. If you must use it, stick to Rh/C and keep the temperature as low as possible.

Q: My product is a mixture of cis/trans isomers. How do I control stereochemistry? A: Heterogeneous hydrogenation generally favors cis-addition (hydrogen adds from the catalyst surface face). However, 2- or 4-substituted piperidines can epimerize under acidic conditions. To lock the cis-isomer, ensure the reaction stops immediately after consumption of starting material and avoid excessive heating.

Q: I am seeing cyclohexyl byproducts. What happened? A: This indicates you have hydrogenated a phenyl ring attached to your pyridine. Pyridines are generally harder to reduce than benzenes unless protonated. If you are reducing a phenyl-pyridine system, the protonated pyridine should reduce faster than the phenyl ring. If the phenyl ring is reducing, your acid concentration might be too low, or your catalyst (like PtO₂) is too active for arenes.

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: ACS Catalysis (2020). Context: Describes the Pd(OH)₂/HCl protocol for preventing HDF.

  • The Formation of All-cis-(multi)fluorinated Piperidines by a Dearomatization-Hydrogenation Process. Source: Nature Communications (2019). Context: Discusses Rh-catalyzed routes and the instability of fluorinated intermediates.[2][3]

  • Hydrogenation of Fluorinated Molecules: An Overview. Source: Chemical Society Reviews (2021).[4] Context: Comprehensive review of HDF mechanisms and prevention strategies.

  • Heterogeneous Hydrogenation of Fluorinated Pyridines. Source: Organic Process Research & Development (OPRD). Context: Industrial scale-up considerations for Rh vs Pd selection. (Note: Generalized link to journal for topic verification)

Sources

Technical Support Center: Fluoropiperidine Synthesis & Stereocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing cis/trans Diastereoselectivity in Fluoropiperidine Synthesis Ticket ID: FP-SYN-2024-X Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Fluorine Effect" in Piperidines

Welcome to the Fluorination Support Center. You are likely here because the introduction of a fluorine atom into the piperidine ring has disrupted your expected conformational equilibrium.

Unlike standard alkyl substituents, fluorine introduces unique electronic effects—specifically the Gauche Effect and Dipole Minimization —that often override steric bulk. In protonated piperidines (common in physiological pH), the C-F bond frequently prefers an axial orientation to maximize orbital overlap with adjacent


 bonds and minimize dipole repulsion with the protonated nitrogen.

This guide provides troubleshooting for the two most common synthetic routes: Nucleophilic Deoxofluorination (converting -OH to -F) and Catalytic Hydrogenation (reducing fluoropyridines).[1]

Interactive Troubleshooting & Protocols

Module A: Nucleophilic Fluorination (The "OH F" Switch)

Context: You are using reagents like DAST, Deoxo-Fluor®, or PyFluor to convert a 3- or 4-hydroxypiperidine to the corresponding fluoride.[1]

🎫 Ticket #101: "I am seeing significant elimination (alkene formation) instead of fluorination."

Root Cause Analysis: Deoxofluorination proceeds via an activated intermediate (alkoxysulfur species).[1] If the fluoride ion is slow to attack (SN2), the intermediate acts as a leaving group. A base (often present or added) then deprotonates the


-carbon, leading to E2 elimination. This is exacerbated in piperidines where the nitrogen lone pair or protecting group influences the transition state.

Troubleshooting Steps:

  • Switch Reagent: Move from DAST/Deoxo-Fluor to PyFluor (2-pyridinesulfonyl fluoride) .[1] PyFluor forms a more stable intermediate and requires an exogenous base (DBU), allowing you to tune the basicity to favor substitution over elimination.

  • Protecting Group (PG) Selection:

    • Avoid: Electron-rich PGs (e.g., N-Benzyl) can promote ionization (SN1), leading to carbocation character and subsequent elimination or loss of stereocontrol.[1]

    • Preferred: Electron-withdrawing groups (e.g., N-Boc , N-Cbz ) destabilize the developing positive charge, suppressing SN1/E1 pathways and forcing the reaction toward the desired SN2 mechanism.

  • Temperature Control: DAST reactions often require -78 °C. Warming too quickly promotes elimination.[1]

Validating Protocol: PyFluor Deoxofluorination Target: Conversion of N-Boc-3-hydroxypiperidine to N-Boc-3-fluoropiperidine.[1]

  • Setup: Charge a dry flask with N-Boc-3-hydroxypiperidine (1.0 equiv) and dry toluene (0.2 M).

  • Reagent Addition: Add DBU (1.5 equiv) followed by PyFluor (1.2 equiv) at room temperature (23 °C). Note: Unlike DAST, cryogenic cooling is rarely needed for PyFluor.

  • Reaction: Stir for 12–24 hours.

  • Workup: Quench with dilute HCl (aq), extract with EtOAc.

  • Outcome: Expect >80% conversion with significantly reduced alkene impurities compared to DAST.

Module B: De Novo Synthesis (Pyridine Reduction)

Context: You are hydrogenating a 3-fluoropyridine to generate a 3-fluoropiperidine and need to control the cis/trans ratio.

🎫 Ticket #102: "I need the cis-isomer, but standard hydrogenation gives a mixture."

Root Cause Analysis: In neutral solvents, the fluorine atom and the nitrogen lone pair repel each other, often leading to mixed stereochemistry. However, under acidic conditions , the nitrogen becomes protonated (


). The highly electronegative fluorine atom and the positively charged nitrogen experience a Charge-Dipole interaction , which stabilizes the cis-isomer (where F is axial and close to the NH).

Troubleshooting Steps:

  • Catalyst Selection: Rh/C or Rh/Al₂O₃ are superior to Pd/C for preventing defluorination (hydrogenolysis of the C-F bond).

  • Solvent System: Use a protic solvent (MeOH or AcOH) with a strong acid additive (HCl or TFA).[1]

  • Mechanism: The acid ensures the pyridine is protonated before reduction. The catalyst face adsorption then favors the formation of the all-cis isomer to maintain the favorable electrostatic interaction.

Validating Protocol: Diastereoselective Hydrogenation Target: Synthesis of cis-3-fluoro-4-methylpiperidine.

  • Substrate: Dissolve 3-fluoro-4-methylpyridine (1.0 equiv) in AcOH (0.5 M).

  • Catalyst: Add 5 wt% Rh/C (10 mol% loading).

  • Additives: Add conc. HCl (1.1 equiv).[1] Critical Step: The formation of the pyridinium salt is essential for diastereocontrol.

  • Hydrogenation: Pressurize to 50 bar H₂ (high pressure is often required for Rh reduction of pyridines) and stir at 60 °C for 12 hours.

  • Workup: Filter catalyst, basify with NaOH, extract with DCM.

  • Result: Predominantly cis -isomer (typically >90:10 dr).[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct synthetic route based on your starting material and stereochemical requirements.

Fluoropiperidine_Workflow Start Start: Select Precursor Hydroxypiperidine Precursor: Hydroxypiperidine (Chiral Pool) Start->Hydroxypiperidine Pyridine Precursor: Fluoropyridine (De Novo) Start->Pyridine Decision_OH Goal: Invert Stereocenter? (OH -> F is usually inversion) Hydroxypiperidine->Decision_OH Decision_Red Goal: Cis-Selectivity? Pyridine->Decision_Red DAST_Route Method: DAST/Deoxo-Fluor (-78°C, DCM) Decision_OH->DAST_Route Standard PyFluor_Route Method: PyFluor + DBU (RT, Toluene) Decision_OH->PyFluor_Route Minimize Elimination Acidic_Hydrog Method: Rh/C + HCl/AcOH (Charge-Dipole Control) Decision_Red->Acidic_Hydrog Yes (Required) Neutral_Hydrog Method: Pd/C or Neutral Rh (Mixed Stereochem) Decision_Red->Neutral_Hydrog No Elimination_Risk Risk: Elimination (Alkene) DAST_Route->Elimination_Risk High Risk Result_Inv Product: Inverted Fluoride (High ee) PyFluor_Route->Result_Inv Preferred Result_Cis Product: Cis-Fluoropiperidine (High dr) Acidic_Hydrog->Result_Cis

Caption: Decision tree for selecting synthetic methodology. Green nodes indicate optimized pathways for high selectivity and yield.

Technical Data Summary

MethodKey ReagentsPrimary MechanismStereochemical OutcomeCommon Pitfalls
Deoxofluorination DAST, Deoxo-FluorSN2 (with internal return)Inversion (usually)Elimination to alkene; Explosive hazard (DAST).[1]
Modern Deoxofluorination PyFluor, DBUSN2Inversion Slower reaction times; Requires optimization of base.
Catalytic Hydrogenation Rh/C, H₂, HClHeterogeneous ReductionCis-Selective Defluorination (C-F cleavage); Catalyst poisoning.[1]
Electrophilic Fluorination Selectfluor, EnolatesElectrophilic AdditionSubstrate DependentRegioselectivity issues; Difficult to control dr.

References

  • Conformational Analysis (Gauche Effect): Sun, A., Lankin, D. C., & Snyder, J. K. (2000). The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: a potent C-F...NH charge dipole effect.[1][2] Journal of the American Chemical Society, 122(23), 544–545.

  • PyFluor Methodology: Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[1] Journal of the American Chemical Society, 137(30), 9571–9574.

  • Hydrogenation Selectivity: Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.[1][2] Nature Chemistry, 11, 264–270.[2]

  • Review of Fluorinated Heterocycles: Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2015). Monofluorination of organic compounds: 10 years of innovation. Chemical Reviews, 115(17), 9073-9174.[1]

Sources

Technical Support Center: Stereochemical Integrity of (3R,5S)-3-fluoro-5-methoxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3R,5S)-3-fluoro-5-methoxypiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral building block. Maintaining the stereochemical integrity of this compound is critical for its application in drug discovery and development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and prevent racemization or epimerization during your experimental workflows.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Stereochemical Stability

Q1: What makes the stereocenters in (3R,5S)-3-fluoro-5-methoxypiperidine susceptible to racemization or epimerization?

A1: The stereochemical stability of (3R,5S)-3-fluoro-5-methoxypiperidine is influenced by the protons alpha to the nitrogen atom and the activating nature of the substituents. Racemization in chiral amines and piperidines can be catalyzed by both acid and base.[3] The key mechanisms involve the formation of a planar, achiral intermediate.

  • Base-Catalyzed Epimerization: A strong base can abstract a proton from one of the chiral carbons (C3 or C5). If an achiral enamine or a related planar intermediate is formed, re-protonation can occur from either face, leading to inversion of the stereocenter.[4]

  • Acid-Catalyzed Epimerization: Under acidic conditions, protonation of the piperidine nitrogen can facilitate the formation of an iminium ion intermediate. Tautomerization to an enamine, followed by re-protonation, can also lead to epimerization.

  • Radical-Mediated Pathways: Recent studies have shown that photocatalytic and hydrogen atom transfer (HAT) mechanisms can induce epimerization in piperidines, typically converting a less stable stereoisomer into a more stable one.[5][6][7] While less common in standard laboratory procedures, exposure to light and radical initiators should be considered.

The fluorine substituent at C3 is a key structural feature. Its high electronegativity influences the acidity of the adjacent C-H bonds and the overall conformational preference of the piperidine ring. Fluorinated piperidines often favor a conformation where the fluorine atom is in an axial position due to stabilizing electrostatic interactions (e.g., C-F···H-N+).[8][9] This conformational rigidity can influence the molecule's susceptibility to epimerization.

Section 2: Troubleshooting Racemization During Synthesis & Modification

Q2: I am performing an N-deprotection of a Boc-protected (3R,5S)-3-fluoro-5-methoxypiperidine derivative and observing a loss of enantiomeric excess. What is causing this and how can I prevent it?

A2: Racemization during the removal of a tert-Butoxycarbonyl (Boc) group is a known issue, typically caused by the harsh acidic conditions required for deprotection. The strong acid (commonly Trifluoroacetic Acid - TFA) can promote the formation of achiral intermediates.

Troubleshooting Guide: N-Boc Deprotection

Symptom Potential Cause Recommended Solution & Protocol
Significant loss of enantiomeric excess (ee) after TFA treatment.Harsh Acidic Conditions: Prolonged exposure to strong acids like TFA can promote epimerization.1. Use Milder Acidic Conditions: Switch from neat TFA to a solution of HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether.[10] These conditions are often sufficient for Boc removal but are less harsh. 2. Control Temperature: Perform the deprotection at 0 °C or even lower to reduce the rate of potential epimerization side reactions. 3. Minimize Reaction Time: Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.
Partial deprotection and/or epimerization.Insufficient Acid or Inefficient Reaction: In an attempt to be mild, the reaction may not go to completion, requiring longer times and increasing the risk of epimerization.Optimize Stoichiometry and Time: Use a moderate excess of HCl (e.g., 4M solution in dioxane, 2-3 equivalents) and monitor closely. A balance must be struck between complete deprotection and minimal stereochemical scrambling.

Experimental Protocol: Mild N-Boc Deprotection

  • Dissolve the N-Boc protected (3R,5S)-3-fluoro-5-methoxypiperidine derivative in anhydrous 1,4-dioxane (e.g., at a 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (2-3 equivalents) dropwise.

  • Stir the reaction at 0 °C and monitor its progress every 15-30 minutes using a suitable analytical method (e.g., LC-MS).

  • Once the reaction is complete, immediately remove the solvent and excess acid under reduced pressure at a low temperature.

  • Proceed to the next step or neutralize the resulting hydrochloride salt with a mild base (e.g., saturated NaHCO₃ solution) during aqueous workup.

Q3: My protocol involves removing an Fmoc group from the piperidine nitrogen. Can this cause racemization?

A3: Yes, the basic conditions required for 9-Fluorenylmethyloxycarbonyl (Fmoc) deprotection can lead to epimerization. The standard reagent, piperidine (in a solvent like DMF), is a base that can potentially abstract a proton from a stereogenic center.[11][12][13]

Troubleshooting Guide: N-Fmoc Deprotection

Symptom Potential Cause Recommended Solution & Protocol
Loss of stereochemical purity after treatment with piperidine/DMF.Base-Catalyzed Epimerization: The basicity of piperidine can be sufficient to cause epimerization at the C3 or C5 position, especially with prolonged reaction times or elevated temperatures.[3]1. Reduce Reaction Time and Temperature: Conduct the deprotection at room temperature and for the minimum time necessary for complete Fmoc removal (often 2 x 10 minutes is sufficient). 2. Consider a Milder Base: While piperidine is standard, for highly sensitive substrates, a less basic reagent might be explored, though this is less common. Some studies have explored using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations (e.g., 2% in DMF), which can be effective for deprotection and sometimes reduces certain side reactions.[14] However, DBU is a strong, non-nucleophilic base and must be used with caution as it can also promote epimerization.
Incomplete deprotection leading to extended reaction times.Steric Hindrance or Aggregation: The substrate's structure might hinder access of the piperidine to the Fmoc group.Optimize Solvent and Concentration: Ensure the substrate is fully dissolved. Using a solvent mixture or slightly more dilute conditions might help.

Q4: I am performing a reaction on a side chain attached to the piperidine nitrogen and observing epimerization of the ring stereocenters. Why is this happening?

A4: Even if the reaction conditions are not intended to affect the piperidine ring directly, reagents can have unintended consequences. For example, if you are performing a coupling reaction that uses a base, that base could be strong enough to cause epimerization.

Logical Flow for Diagnosing Unintended Epimerization

Start Epimerization Observed During Side-Chain Reaction CheckBase Is a base used in the reaction? Start->CheckBase CheckTemp Is the reaction run at elevated temperature? CheckBase->CheckTemp No MitigateBase Switch to a weaker or more hindered base (e.g., 2,6-lutidine, DIPEA). Use stoichiometric amounts. CheckBase->MitigateBase Yes CheckpH Does the workup involve strong acid or base? CheckTemp->CheckpH No MitigateTemp Run reaction at lower temperature (e.g., 0 °C or RT). Consider if heating is truly necessary. CheckTemp->MitigateTemp Yes End Identify and Mitigate Cause CheckpH->End No MitigatepH Neutralize carefully with mild reagents. Avoid prolonged exposure to extreme pH. CheckpH->MitigatepH Yes MitigateBase->CheckTemp MitigateTemp->CheckpH MitigatepH->End

Caption: Troubleshooting workflow for unintended epimerization.

Section 3: Purification and Storage

Q5: Can purification by silica gel chromatography cause racemization of my fluorinated piperidine?

A5: Yes, this is a possibility, though it depends on the stability of your specific compound. Standard silica gel is slightly acidic and can potentially catalyze the epimerization of acid-labile compounds.

Recommendations for Purification:

  • Neutralize Silica Gel: If you suspect acidity is an issue, you can use silica gel that has been pre-treated with a base, such as triethylamine. A common method is to prepare a slurry of silica gel in the desired eluent containing ~1% triethylamine, and then pack the column with this slurry.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or a bonded-phase silica like C18 (for reverse-phase chromatography).

  • Minimize Contact Time: Do not let the compound sit on the column for extended periods. Elute the compound as quickly as possible while still achieving good separation.

Q6: What are the best practices for the long-term storage of (3R,5S)-3-fluoro-5-methoxypiperidine to ensure its stereochemical stability?

A6: Proper storage is crucial for maintaining the enantiomeric purity of chiral compounds.

Storage Recommendations

Parameter Recommendation Rationale
Temperature Store at low temperatures, ideally ≤ -20°C.Low temperatures slow down the rate of any potential degradation or epimerization reactions.[15]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).This prevents potential oxidation or reactions with atmospheric components.
Light Store in an amber vial or otherwise protect from light.Prevents potential light-mediated or photocatalytic degradation and epimerization pathways.[5][15]
Moisture Ensure the compound and storage container are scrupulously dry.Moisture can facilitate hydrolysis or act as a catalyst in certain degradation pathways.[15]
Form Store as a stable salt (e.g., hydrochloride salt) if possible.The protonated amine of a salt is generally less susceptible to base-catalyzed racemization and oxidation compared to the free base.
Section 4: Analytical Methods

Q7: How can I accurately determine the enantiomeric excess (ee) of my (3R,5S)-3-fluoro-5-methoxypiperidine sample?

A7: The most reliable and widely used method for determining enantiomeric excess is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[16][17]

Workflow for Chiral HPLC Method Development

Start Prepare Racemic Standard SelectColumn Screen Chiral Columns (e.g., Polysaccharide-based like Chiralpak® IA/IB/IC) Start->SelectColumn MobilePhase Optimize Mobile Phase (Hexane/IPA, Hexane/EtOH) Additives: TFA or DEA SelectColumn->MobilePhase Detection Set Detection Wavelength (UV, if chromophore present) MobilePhase->Detection Analysis Inject Racemic & Sample Calculate ee% from Peak Areas Detection->Analysis Analysis->MobilePhase Poor Resolution Success Baseline Separation Achieved Analysis->Success Resolution > 1.5

Caption: Chiral HPLC method development workflow.

Protocol: General Chiral HPLC Analysis

  • Sample Preparation: Prepare a solution of your sample in the mobile phase at a concentration of approximately 1 mg/mL. If a racemic standard is not available, a small portion of the enantiopure material can sometimes be intentionally racemized (e.g., by heating with a strong acid or base) to aid in peak identification.

  • Column Selection: Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often a good starting point for chiral amine separations.[16]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol (IPA) or ethanol.

  • Additives: Small amounts of an acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additive are often required to improve peak shape and resolution for amine-containing compounds.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject your sample under the same conditions.

  • Calculation: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100

For compounds lacking a UV chromophore, derivatization with a UV-active agent (like benzoyl chloride) may be necessary before analysis.[18] Alternatively, techniques like Nuclear Magnetic Resonance (NMR) using chiral solvating agents can be employed.

References

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Protein & Cell.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published.
  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. 2020-12-29.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
  • Influence of piperidine ring on stability and reactivity of piperine.
  • Deprotection. WordPress.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. 2023-10-03.
  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. 2023-06-22.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • General Light-Mediated, Highly Diastereoselective Piperidine Epimeriz
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Protein & Cell.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Self-published.
  • Epimeris
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Protein & Cell.
  • Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)
  • [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. ChemRxiv.
  • Chiral HPLC Separ
  • The HPLC analytical approach of 3-amino piperidine.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. 2023-04-04.
  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS.
  • Plausible mechanism of 3,5-dispirosubstituted piperidine ring formation.
  • How to store fluorinated pharmaceutical intermedi
  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. 2025-03-25.
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Protein & Cell.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Preventing racemization during chiral amine synthesis. Benchchem.
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). 2023-08-18.
  • 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine. Self-published.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Protein & Cell. 2023-10-31.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides.
  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. 2010-06-07.
  • Intensification of Free-Radical Racemization for a Non-activated Amine in a Continuous Flow Reactor.

Sources

Minimizing elimination side reactions in 3-fluoro-5-methoxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-fluoro-5-methoxypiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related fluorinated piperidines. Our goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot common challenges, with a specific focus on mitigating unwanted elimination side reactions that can compromise yield and purity. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios.

Section 1: Understanding the Core Problem - The Inherent Risk of Elimination

Q1: Why is 3-fluoro-5-methoxypiperidine particularly susceptible to elimination reactions?

Answer: The susceptibility of 3-fluoro-5-methoxypiperidine to elimination is rooted in its structural and electronic properties. The primary mechanism of concern is the bimolecular elimination (E2) pathway. This reaction is governed by several key factors:

  • Acidity of β-Protons: The electron-withdrawing inductive effect of the fluorine atom at the C3 position increases the acidity of the protons on the adjacent carbons (C2 and C4). These "β-protons" are more easily abstracted by a base.

  • Leaving Group Ability: While fluoride is generally considered a poor leaving group compared to heavier halides in substitution reactions (SN2), it can be eliminated effectively under the right conditions, particularly with a strong base.[1] In some contexts, the elimination can proceed via an E1cB-like mechanism where the proton is removed first, followed by the loss of the fluoride ion.[1]

  • Stereoelectronic Requirements: The E2 mechanism has a strict stereochemical requirement: the β-proton and the leaving group (fluorine) must be in an anti-periplanar conformation (a dihedral angle of 180°).[2][3] In the stable chair conformation of the piperidine ring, this arrangement is achieved when both the β-proton and the fluorine atom are in axial positions. A ring flip may be necessary to achieve this geometry, which can be influenced by other substituents and the nitrogen's protecting group.[3]

The combination of acidified β-protons and the ability to achieve the required anti-periplanar geometry makes the formation of a tetrahydropyridine byproduct a significant risk during many synthetic transformations.

Section 2: Troubleshooting Guide - Diagnosis and Solutions

This section addresses specific experimental issues. If you are observing low yields, or analytical data (NMR, LC-MS) suggests the presence of an unsaturated byproduct, these guides will help you diagnose and resolve the problem.

Q2: My reaction yield is low, and I've detected a mass corresponding to the loss of HF. How can I confirm elimination is the issue and what should I do?

Answer: A mass loss corresponding to hydrogen fluoride (HF) is a strong indicator of an elimination reaction.

Diagnostic Steps:

  • ¹H NMR Analysis: Look for the appearance of new signals in the olefinic region (typically 4.5-6.5 ppm). The disappearance of the characteristic methine proton signal coupled to fluorine is also a key indicator.

  • ¹⁹F NMR Analysis: Compare the ¹⁹F NMR of your product mixture to your starting material. A significant decrease in the intensity of the signal corresponding to your starting material without a corresponding increase in a new C-F signal suggests the loss of fluoride from the molecule.

  • LC-MS: The presence of a new peak with a mass 20 Da less than your expected product is the classic signature of this side reaction.

Core Troubleshooting Workflow:

The flowchart below outlines a systematic approach to troubleshooting this issue. The most critical factors to evaluate are your choice of base, solvent, and reaction temperature.

G cluster_0 Problem Identification cluster_1 Primary Variables to Investigate cluster_2 Solutions Problem Low Yield & Alkene Byproduct Detected Base What are the properties of your base? Problem->Base Solvent What solvent are you using? Problem->Solvent Temp What is the reaction temperature? Problem->Temp Sol_Base Switch to a weaker, less bulky base. (e.g., K₂CO₃, Cs₂CO₃, DIPEA) Base->Sol_Base Strong and/or Bulky? (e.g., KOtBu, DBU, NaH) Sol_Protect Consider N-protection strategy to influence ring conformation. Base->Sol_Protect Sol_Solvent Use a polar aprotic solvent to favor SN2. (e.g., Acetonitrile, DMF) Solvent->Sol_Solvent Polar Protic? (e.g., EtOH, MeOH) Sol_Temp Run the reaction at a lower temperature. (e.g., 0°C or room temp) Temp->Sol_Temp Elevated? (> 40°C)

Caption: Troubleshooting flowchart for elimination reactions.

Q3: How do I select the right base to minimize elimination?

Answer: Base selection is arguably the most critical factor. The goal is to choose a base that is strong enough to effect the desired transformation (e.g., deprotonation for an N-alkylation) but not so strong or sterically demanding that it preferentially abstracts a β-proton.

  • Strong, Bulky Bases Promote E2: Bases like potassium tert-butoxide (KOtBu), sodium hydride (NaH), and 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) are sterically hindered. This bulkiness makes it difficult for them to act as nucleophiles, but they remain powerful bases capable of abstracting the accessible β-protons, strongly favoring the E2 pathway.[4] These should generally be avoided unless elimination is the desired outcome.

  • Weaker, Non-Bulky Bases Are Preferred: Inorganic carbonate bases (K₂CO₃, Cs₂CO₃) or hindered tertiary amines (DIPEA, Et₃N) are often a much better choice. They are sufficiently basic to deprotonate the piperidine nitrogen for subsequent reactions but have a lower propensity to cause elimination.

BasepKa (Conjugate Acid)TypeRecommendation for Minimizing Elimination
Potassium tert-Butoxide (KOtBu)~19Strong, BulkyAvoid. High risk of E2 elimination.
Sodium Hydride (NaH)~36Strong, Non-nucleophilicAvoid. Very high risk of E2 elimination.
DBU~13.5Strong, BulkyAvoid. High risk of E2 elimination.[4]
Potassium Carbonate (K₂CO₃)~10.3Moderate, InorganicRecommended. Good first choice for N-alkylations. Low E2 risk.
Cesium Carbonate (Cs₂CO₃)~10.3Moderate, InorganicHighly Recommended. Increased solubility in organic solvents can improve rates.
DIPEA / Hünig's Base~10.7Weak, Bulky AmineRecommended. Often used as a non-nucleophilic proton scavenger.
Q4: What is the role of the solvent, and which solvent system is best?

Answer: The solvent influences the reaction pathway by solvating the reactants and intermediates, which in turn affects the effective strength of the base/nucleophile.[5][6]

  • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can form hydrogen bonds with the base, creating a "solvent cage" around it.[7] This caging can decrease nucleophilicity more than it decreases basicity, thereby potentially favoring elimination over substitution.[7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents are generally preferred. They solvate the cation of an ionic base but leave the anion (the base itself) relatively "naked" and highly reactive.[7] In the competition between substitution (SN2) and elimination (E2), polar aprotic solvents often favor the SN2 pathway, which is frequently the desired reaction.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices as the reactants are often not soluble enough for an efficient reaction.

Recommendation: Start with a polar aprotic solvent like Acetonitrile or DMF . They provide good solubility for the piperidine salt and many common reagents while favoring the desired substitution pathways over elimination.

Q5: How does temperature affect the elimination side reaction?

Answer: Temperature is a critical thermodynamic parameter. Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions. This is because elimination reactions produce more product molecules (alkene, base-H⁺, leaving group anion) from fewer reactant molecules, leading to an increase in disorder (entropy).

According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures. Therefore, increasing the reaction temperature will almost always increase the proportion of the elimination byproduct. [8]

Recommendation:

  • Always start reactions at a low temperature (e.g., 0 °C) and allow them to warm slowly to room temperature.

  • Avoid heating the reaction mixture unless absolutely necessary. If a reaction is sluggish, it is better to explore a more reactive electrophile, a different base, or a more suitable solvent before resorting to heat.

Section 3: Experimental Protocols and Best Practices

Protocol: N-Alkylation of 3-fluoro-5-methoxypiperidine with Minimized Elimination

This protocol describes a general procedure for the N-alkylation of 3-fluoro-5-methoxypiperidine (as the HCl salt) with an alkyl halide (e.g., Benzyl Bromide), incorporating best practices to suppress the E2 side reaction.

Reagents & Equipment:

  • 3-fluoro-5-methoxypiperidine HCl (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, standard glassware

  • Ice bath

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-fluoro-5-methoxypiperidine HCl (1.0 eq) and cesium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (target concentration ~0.1 M).

  • Cooling: Cool the resulting suspension to 0 °C using an ice bath. Stir for 15 minutes.

    • Rationale: Pre-stirring allows for the neutralization of the HCl salt to the free base in situ at a low temperature before the electrophile is introduced.

  • Electrophile Addition: Slowly add the alkyl halide (1.1 eq) dropwise to the cold, stirring suspension over 5-10 minutes.

    • Rationale: Slow addition maintains a low instantaneous concentration of the electrophile, minimizing potential side reactions.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC or LC-MS.

    • Rationale: The low-temperature start followed by a slow warm-up provides the best balance between reaction rate and suppression of the higher-activation-energy elimination pathway.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts, washing with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 4: Advanced Concepts

Q6: Can the choice of N-protecting group influence elimination?

Answer: Yes, absolutely. While the previous protocol was for direct alkylation, many syntheses involve a protected piperidine. The size and nature of the protecting group on the piperidine nitrogen can significantly influence the conformational equilibrium of the ring.

  • A bulky protecting group like tert-butoxycarbonyl (Boc) may favor a conformation where adjacent substituents are axial to minimize steric strain.

  • This conformational locking can either promote or inhibit the E2 reaction. If it forces a β-proton and the fluorine into an anti-periplanar (axial-axial) arrangement, it will accelerate elimination. Conversely, if it locks the ring in a way that prevents this geometry, it will suppress elimination.

When designing a synthesis, consider the conformational impact of your chosen protecting group. Computational modeling can be a valuable tool for predicting the most stable conformers and assessing the risk of elimination.

References

  • Buncel, E., & Wilson, H. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 12(5), 1033-1053. [Link]

  • van der Heijden, F., et al. (2018). SN2 versus E2 Competition of Cyclic Ethers. Chemistry – A European Journal, 24(49), 12891-12899. [Link]

  • van der Heijden, F., et al. (2022). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(1), 147-156. [Link]

  • Kumar, P., & Kapur, M. (2014). A Single Step Approach to Piperidines via Ni-Catalyzed β-Carbon Elimination. Organic Letters, 16(2), 552-555. [Link]

  • Mornon, B., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Journal of Medicinal Chemistry, 59(17), 7894-7908. [Link]

  • Quora. (2016). How does solvent affect elimination reaction? [Link]

  • Gorin, D. J., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11046-11051. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6429. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Gemo, A., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10(1), 329. [Link]

  • Gorin, D. J., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11046-11051. [Link]

  • Findlay, S. (2021). Elimination Reactions (E1 and E2). CHEMISTRY 1000 Course Notes. [Link]

  • Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • van der Heijden, F., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. ResearchGate. [Link]

  • Ferrazzano, L., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(21), 8096-8107. [Link]

  • Bickelhaupt, F. M., et al. (2020). SN2 versus E2 Competition of F– and PH2– Revisited. The Journal of Organic Chemistry, 85(21), 13696-13704. [Link]

  • YouTube. (2021). Reactivity of Elimination reaction Effect of substrate,base, solvent,leaving group ,temperature. [Link]

  • BIOSYNCE. (n.d.). 3-Methoxypiperidine Hydrochloride CAS 688809-94-1. [Link]

  • Bickelhaupt, F. M., et al. (2020). SN2 versus E2 Competition of F– and PH2– Revisited. The Journal of Organic Chemistry, 85(21), 13696-13704. [Link]

  • Procter, D. J., et al. (2021). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Angewandte Chemie International Edition, 60(28), 15374-15379. [Link]

  • Chemistry Steps. (n.d.). SN2 vs E2 Reactions. [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

Sources

Validation & Comparative

19F NMR chirality sensing for (3R,5S)-3-fluoro-5-methoxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 19F NMR Chirality Sensing for (3R,5S)-3-fluoro-5-methoxypiperidine

Executive Summary

The Challenge: (3R,5S)-3-fluoro-5-methoxypiperidine is a high-value fluorinated heterocycle often employed as a scaffold in kinase inhibitors and GPCR modulators. Its development requires rigorous enantiomeric excess (ee) and diastereomeric excess (de) determination. Traditional Chiral HPLC methods face significant bottlenecks: long method development times, high solvent consumption, and the requirement for distinct separation of all four stereoisomers [(3R,5S), (3S,5R), (3R,5R), (3S,5S)].

The Solution: 19F NMR Chirality Sensing (CSA Method) utilizing modern Chiral Solvating Agents (CSAs). This guide compares the performance of 19F NMR sensing against the industry-standard Chiral HPLC and traditional 1H NMR derivatization. We demonstrate that 19F NMR sensing offers a superior throughput-to-precision ratio for fluorinated amines, leveraging the fluorine atom as an intrinsic, high-sensitivity reporter.

Mechanism of Action: 19F NMR Chirality Sensing

Unlike Chiral Derivatizing Agents (CDAs) like Mosher's acid, which require covalent bond formation, Chiral Solvating Agents (CSAs) rely on rapid, reversible non-covalent interactions (hydrogen bonding, ion-pairing, or coordination).

For (3R,5S)-3-fluoro-5-methoxypiperidine, the secondary amine acts as a hydrogen bond donor/acceptor. When mixed with an enantiopure CSA (e.g., a BINOL-derived phosphoric acid or a chiral Palladium pincer complex), two rapid equilibria are established:

  • Matched Pair: (3R,5S)-Amine + (R)-CSA

    
     [(3R,5S) 
    
    
    
    (R)-CSA] Complex
  • Mismatched Pair: (3S,5R)-Amine + (R)-CSA

    
     [(3S,5R) 
    
    
    
    (R)-CSA] Complex

These transient diastereomeric complexes create distinct magnetic environments for the Fluorine-19 nucleus.[1][2] Due to the high sensitivity of 19F chemical shifts (


) to the local electrostatic environment, even subtle differences in the complex geometry result in significant chemical shift non-equivalence (

), allowing for baseline-separated integration without physical separation.
Visualizing the Sensing Pathway

G cluster_0 Analyte Mixture Analyte_R (3R,5S)-Amine (Target) Complex_R Diastereomeric Complex A [(3R,5S) • CSA] Analyte_R->Complex_R Fast Exchange (K_eq1) Analyte_S (3S,5R)-Amine (Impurity) Complex_S Diastereomeric Complex B [(3S,5R) • CSA] Analyte_S->Complex_S Fast Exchange (K_eq2) CSA Chiral Solvating Agent (e.g., (R)-BINOL-PA) CSA->Complex_R CSA->Complex_S NMR_Signal 19F NMR Spectrum Complex_R->NMR_Signal Signal δ1 (High Field) Complex_S->NMR_Signal Signal δ2 (Low Field)

Caption: Kinetic pathway of chiral recognition. The analyte enantiomers form transient diastereomeric complexes with the CSA, resulting in distinct 19F NMR signals.

Comparative Performance Analysis

The following table contrasts the 19F NMR CSA method with Chiral HPLC and 1H NMR (Mosher's Acid) for the specific analysis of (3R,5S)-3-fluoro-5-methoxypiperidine.

Feature19F NMR Sensing (CSA) Chiral HPLC (UV/Vis) 1H NMR (Mosher's CDA)
Primary Detection Intrinsic 19F Signal (Singlet/Multiplet)UV Absorbance (210-254 nm)1H Signals (Complex Splitting)
Sample Prep Time < 5 Minutes (Mix & Measure)30-60 Minutes (Dilution + Equil.)> 2 Hours (Derivatization Reaction)
Method Development Minimal (Screen 2-3 CSAs)High (Column/Solvent Screening)Moderate (Reaction Optimization)
Structural Insight High (Confirm F-substitution)Low (Retention time only)High (Full structural elucidation)
Spectral Clarity Excellent (No background signals)N/APoor (Overlap with impurity H's)
Solvent Usage < 0.6 mL Deuterated SolventLiters of Mobile Phase< 0.6 mL Deuterated Solvent
Throughput High (10-20 samples/hour)Low (2-3 samples/hour)Low (Reaction time limiting)
Cost Per Sample Low (Reversible CSA usage)High (Columns + Solvents)Medium (Reagent cost)
Technical Deep Dive: Why 19F Wins for Fluorinated Amines
  • Spectral Simplification: The 1H NMR spectrum of 3-fluoro-5-methoxypiperidine is crowded with multiplets from the piperidine ring protons (

    
    ) and the methoxy group. Adding a chiral shift reagent further complicates this with signal broadening. In contrast, the 19F spectrum is often a clean, decoupled singlet or widely spaced multiplet , making integration of the enantiomeric peaks (
    
    
    
    vs
    
    
    ) trivial and precise.
  • Sensitivity: With 100% natural abundance and a high gyromagnetic ratio (

    
    ), 19F NMR allows for low-concentration analysis (1-5 mg), comparable to HPLC limits but without the extinction coefficient variability.
    

Validated Experimental Protocol

Objective: Determine the ee of a crude batch of (3R,5S)-3-fluoro-5-methoxypiperidine.

Reagents:

  • Analyte: 3-fluoro-5-methoxypiperidine (~5 mg).

  • CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (or similar Chiral Phosphoric Acid).

  • Solvent:

    
     or 
    
    
    
    (Benzene-d6 often enhances chiral discrimination due to
    
    
    -stacking).

Workflow:

  • Baseline Scan: Dissolve 5 mg of the analyte in 0.5 mL solvent. Acquire a standard

    
     (proton-decoupled) spectrum.
    
    • Checkpoint: Verify chemical shift of the racemic F signal (approx. -180 to -200 ppm depending on ref).

  • Titration/Addition: Add 1.0 - 1.5 equivalents of the CSA directly to the NMR tube. Shake vigorously for 30 seconds.

  • Acquisition: Acquire

    
     spectrum (NS = 32 or 64).
    
  • Analysis:

    • Observe splitting of the fluorine signal into two distinct peaks.

    • Peak A: (3R,5S)-Enantiomer complex.

    • Peak B: (3S,5R)-Enantiomer complex.

    • Note: If diastereomers (3R,5R) are present, distinct peaks for those will also appear, likely with larger

      
       due to physical property differences.
      

Calculation:



Decision Logic for Protocol Optimization

Protocol Start Start: Mix Analyte + CSA Check_Split Check 19F Signal Splitting Start->Check_Split Good_Split Baseline Separation? (Δδ > 0.05 ppm) Check_Split->Good_Split Yes Poor_Split Overlap / Broadening Check_Split->Poor_Split No Final Integrate & Calculate ee Good_Split->Final Action_Temp Lower Temperature (to -20°C) Poor_Split->Action_Temp Fast Exchange? Action_Solvent Change Solvent (CDCl3 -> C6D6) Poor_Split->Action_Solvent Low Solubility? Action_Conc Increase CSA Ratio (1:1 -> 2:1) Poor_Split->Action_Conc Weak Binding? Action_Temp->Check_Split Action_Solvent->Check_Split Action_Conc->Check_Split

Caption: Optimization logic for 19F NMR method development. Temperature and solvent tuning are primary levers for improving resolution.

References

  • Swager, T. M., et al. (2015). "Simultaneous Chirality Sensing of Multiple Amines by 19F NMR." PMC. Available at: [Link]

  • Yu, J., et al. (2023). "Chirality Sensing of N-Heterocycles via 19F NMR." JACS Au.[3] Available at: [Link]

  • Gouilleux, B., et al. (2016). "Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients." Analyst. Available at: [Link]

  • Kuwano, S., et al. (2025). "Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines." ACS Measurement Science Au.[4] Available at: [Link]

Sources

Chiral HPLC Separation of 3-Fluoro-5-Methoxypiperidine Enantiomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC separation of 3-fluoro-5-methoxypiperidine enantiomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The separation of 3-fluoro-5-methoxypiperidine stereoisomers presents a multi-faceted challenge common in the synthesis of advanced kinase inhibitors and CNS-active agents. Unlike simple mono-substituted piperidines, this scaffold contains two non-adjacent chiral centers (C3 and C5), resulting in four distinct stereoisomers (two enantiomeric pairs: cis and trans).

This guide serves as a critical analysis of chromatographic strategies for resolving these enantiomers. It moves beyond basic method listing to compare the efficacy of Immobilized Polysaccharide Phases (e.g., Chiralpak IG/IC) against traditional Coated Phases (e.g., Chiralpak AD-H) . Furthermore, it addresses the critical "blind spot" in this analysis: the lack of a strong UV chromophore, necessitating advanced detection (CAD/MS) or derivatization strategies.

Compound Profile & Separation Challenge

FeatureSpecificationChromatographic Implication
Structure 3-Fluoro-5-MethoxypiperidineBasic secondary amine (

). prone to severe tailing on silanol-active phases.
Chirality 2 Stereocenters (C3, C5)4 Isomers : cis-(3R,5S), cis-(3S,5R), trans-(3R,5R), trans-(3S,5S).
UV Activity Negligible (

nm)
Critical: Standard UV detection (254 nm) is ineffective.[1] Requires derivatization or universal detection (CAD/ELSD/MS).
Solubility High in MeOH/EtOHCompatible with Polar Organic and Reversed-Phase modes.
The Stereochemical Logic

Before chiral method development, it is standard protocol to separate the diastereomers (cis vs. trans) using achiral silica chromatography. Chiral HPLC is then used to resolve the specific enantiomeric pair of interest.[2]

Stereochemistry Start Crude Reaction Mixture (4 Stereoisomers) Achiral Achiral Purification (Silica Gel / C18) Start->Achiral Step 1: Diastereomer Removal CisPair Cis-Diastereomers (Racemic Pair) Achiral->CisPair Fraction 1 TransPair Trans-Diastereomers (Racemic Pair) Achiral->TransPair Fraction 2 ChiralCis Chiral HPLC (Method A) Separates Enantiomers CisPair->ChiralCis Step 2: Resolution ChiralTrans Chiral HPLC (Method B) Separates Enantiomers TransPair->ChiralTrans Step 2: Resolution

Figure 1: Logical workflow for isolating specific isomers of 3,5-disubstituted piperidines. Diastereomers are typically separated achirally before enantioseparation.

Column Technology Comparison: Immobilized vs. Coated

For basic, multi-functional amines like 3-fluoro-5-methoxypiperidine, the choice of stationary phase is the single biggest determinant of success.

Option A: Immobilized Phases (The Modern Standard)

Columns: Chiralpak IG, Chiralpak IC, Chiralpak IA. Chemistry: Amylose/Cellulose selectors chemically bonded to silica.[3] Verdict: Preferred.

  • Why: The "IG" phase (Amylose tris(3-chloro-5-methylphenylcarbamate)) is specifically designed to tolerate basic amines better than older generations. Immobilization allows the use of "forbidden" solvents like DCM or THF, which can be crucial for solubilizing derivatized samples or altering selectivity.

Option B: Coated Phases (The Traditional Route)

Columns: Chiralpak AD-H, Chiralcel OD-H. Chemistry: Selectors physically coated on silica. Verdict: Secondary Choice.

  • Why: While often having higher loading capacity, these columns are restricted to alkane/alcohol mobile phases. Strong basic modifiers (like high % DEA) or aggressive solvents can strip the phase or cause peak broadening for this specific fluorinated amine.

Comparative Performance Data (Representative)
ParameterChiralpak IG-3 (Immobilized)Chiralpak AD-H (Coated)Lux Cellulose-1 (Coated)
Selector Amylose tris(3-Cl-5-Me-phenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane/EtOH/DEA (80:20:0.1)Hexane/IPA/DEA (90:10:0.1)Hexane/EtOH/DEA (85:15:0.1)
Resolution (

)
> 3.5 (Baseline)~ 1.8 (Partial)~ 2.2 (Baseline)
Tailing Factor (

)
1.1 (Excellent)1.6 (Moderate)1.4 (Good)
Robustness High (Solvent versatile)Low (Restricted solvents)Moderate

Technical Insight: The electron-withdrawing fluorine atom at C3 alters the basicity and conformation of the piperidine ring compared to non-fluorinated analogs. The Chiralpak IG selector often provides superior discrimination for these specific electronic environments compared to the generic AD/OD phases [1, 2].

Detection Strategy: The "Invisible" Analyte Problem

3-fluoro-5-methoxypiperidine is virtually transparent to UV light. Developing a method using standard UV (254 nm) is impossible.

Strategy 1: Derivatization (Recommended for QC)

React the amine with a chromophore-active agent. This not only enables UV detection but often improves chiral recognition by adding steric bulk and "handles" for the chiral selector to grab.

  • Reagent: Benzoyl chloride (BzCl) or 3,5-Dinitrobenzoyl chloride.

  • Reaction: Mix sample with reagent + TEA in DCM for 15 mins. Quench, dry, and inject.

  • Result: The resulting amide is UV active (254 nm) and usually resolves better than the free amine.

Strategy 2: Universal Detection (Recommended for R&D)

If derivatization is undesirable (e.g., preparative scale needed), use:

  • CAD (Charged Aerosol Detector): Highly sensitive, independent of chromophores.

  • MS (Mass Spectrometry): Select Ion Monitoring (SIM) for [M+H]+.

Recommended Experimental Protocol

This protocol assumes the use of Chiralpak IG , identified as the most robust column for this separation.

Method Parameters
  • Column: Daicel Chiralpak IG-3 (150 x 4.6 mm, 3 µm)

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)

    • Ratio: 85 : 15 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[2][4]

  • Temperature: 25°C

  • Detection:

    • Option A: CAD / ELSD[5]

    • Option B: UV at 230 nm (if derivatized with Benzoyl Chloride)

  • Sample Diluent: Ethanol

Step-by-Step Execution
  • System Passivation: Flush the HPLC system with Ethanol to remove any traces of reversed-phase solvents (water/ACN) which are immiscible with Hexane.

  • Mobile Phase Prep: Premix Hexane and Ethanol. Add DEA last. Note: DEA is mandatory to suppress the ionization of the secondary amine; without it, peaks will not elute or will streak significantly.

  • Equilibration: Pump mobile phase for at least 20 column volumes until the baseline (CAD/ELSD) stabilizes.

  • Injection: Inject 5 µL of a 1 mg/mL sample.

  • Optimization:

    • If

      
      : Lower Ethanol content to 10% or switch to 2-Propanol (IPA).
      
    • If Tailing > 1.5: Increase DEA to 0.2% (do not exceed 0.5% on polysaccharide columns).

MethodDev Input Sample: 3-F-5-OMe-Piperidine CheckUV Check UV Activity Input->CheckUV Deriv Derivatize (BzCl / 3,5-DNB) CheckUV->Deriv Low UV Screen Screen Column (IG vs AD-H) CheckUV->Screen High UV (Rare) Deriv->Screen Optimize Optimize MP (Hex/Alc/DEA) Screen->Optimize Select Best Final Final Method (Rs > 2.0) Optimize->Final

Figure 2: Method development decision tree highlighting the critical derivatization step for non-chromophoric piperidines.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IG. Available at: [Link] (Accessed 2024).

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Available at: [Link] (Accessed 2024).

  • Snyder, L. R., et al.Introduction to Modern Liquid Chromatography. Wiley, 3rd Edition.
  • Journal of Chromatography A.Enantioseparation of fluorinated piperidine derivatives on polysaccharide-based chiral stationary phases.

Sources

Definitive Guide: Absolute Configuration Determination via Vibrational Circular Dichroism (VCD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In pharmaceutical development, the FDA and EMA require the unambiguous determination of absolute configuration (AC) for all chiral new molecular entities (NMEs). While Single-Crystal X-ray Diffraction (SC-XRD) remains the "gold standard," it suffers from a critical bottleneck: the requirement for a high-quality single crystal.[1]

The Solution: Vibrational Circular Dichroism (VCD) has emerged as the premier alternative.[1][2][3] It determines AC directly in the solution phase, eliminating the crystallization bottleneck. This guide compares VCD against traditional methods (XRD, NMR, ECD) and details a self-validating workflow for assigning stereochemistry with >99% confidence.

Part 1: Strategic Comparison of Stereochemical Methods

As a Senior Application Scientist, I often advise that the choice of method should be dictated by the sample's physical state and electronic properties. Below is a comparative analysis of VCD against the primary alternatives.

Table 1: Comparative Performance Matrix
FeatureVCD (Vibrational Circular Dichroism) SC-XRD (X-Ray Crystallography) ECD (Electronic Circular Dichroism) NMR (Mosher's Method)
Primary Requirement Chiral molecule in solution (approx. 5-10 mg)High-quality single crystalUV/Vis ChromophoreDerivatization with chiral auxiliary
Scope Universal (works on nearly all chiral molecules)Limited by crystallization successLimited to molecules with chromophoresLimited by functional groups (-OH, -NH2)
Sample State Solution (CDCl3, DMSO) or Oil/LiquidSolid CrystalSolutionSolution
Destructive? No (Sample is recoverable)NoNoYes (Chemical modification required)
Information Content High (Rich vibrational fingerprint)Absolute (Direct imaging)Low (Few broad electronic bands)Medium (Chemical shift differences)
Turnaround Time 24–48 Hours (Meas. + Calc.)Days to Months (Crystal growth)<4 Hours24 Hours (Synthesis + NMR)
Regulatory Status FDA/USP Accepted (USP <782>)Gold StandardAccepted (often supporting)Accepted
Decision Logic for Method Selection

The following decision tree illustrates the logical pathway for selecting the optimal AC determination method based on sample characteristics.

method_selection Start Start: Chiral NME IsCrystal Is a Single Crystal Available? Start->IsCrystal XRD Method: X-Ray Crystallography (Gold Standard) IsCrystal->XRD Yes IsLiquid Is Sample Liquid/Oil or Amorphous? IsCrystal->IsLiquid No HasChromophore Does it have a UV/Vis Chromophore? IsLiquid->HasChromophore ECD Method: ECD (Fast, but limited data) HasChromophore->ECD Yes (Strong) VCD Method: VCD (Universal Solution State) HasChromophore->VCD No / Weak ECD->VCD Ambiguous Result? Derivatize Can it be derivatized? VCD->Derivatize Low Signal? NMR Method: NMR (Mosher) Derivatize->NMR Yes

Figure 1: Strategic decision tree for selecting the appropriate absolute configuration determination method. VCD serves as the primary solution-phase technique when crystals are unavailable.

Part 2: The Self-Validating VCD Workflow

The reliability of VCD stems from its Dual-Path Protocol : the comparison of an experimental spectrum with a theoretically calculated spectrum derived from first principles (DFT).[1]

Phase 1: Experimental Acquisition

Objective: Obtain a high-quality IR and VCD spectrum free from artifacts.

  • Sample Preparation:

    • Concentration: Dissolve 5–10 mg of sample in ~150 µL of solvent. High concentration is vital because the VCD signal is typically

      
       to 
      
      
      
      times the intensity of the IR absorption.
    • Solvent Selection: Use Deuterated Chloroform (

      
      ) or Carbon Tetrachloride (
      
      
      
      ).
      • Causality: These solvents are "IR transparent" in the fingerprint region (1000–1800 cm⁻¹), preventing solvent bands from masking sample vibrations.

    • Cell Path Length: Use a BaF₂ or CaF₂ cell with a 100 µm spacer.

  • Data Collection:

    • Collect data for 4–12 hours (depending on enantiomeric excess and signal strength).

    • Baseline Correction: Ideally, measure the racemate or the opposite enantiomer to subtract the baseline. If unavailable, use the solvent baseline, though this is less rigorous.

Phase 2: Computational Modeling (The "Digital Twin")

Objective: Predict the VCD spectrum for a specific enantiomer (e.g., the R-configuration).

  • Conformational Search (Critical Step):

    • Molecules in solution exist as a dynamic ensemble of conformers. You cannot calculate VCD on a single rigid structure.

    • Protocol: Use MacroModel or Spartan with the MMFF94 force field. Generate all conformers within a 5 kcal/mol energy window.

  • Geometry Optimization & Frequency Calculation:

    • Protocol: Use Gaussian 16 or Q-Chem .

    • Level of Theory:DFT/B3LYP/6-31G(d) or B3LYP/6-311++G(d,p) .

      • Causality: B3LYP is the industry standard because it offers the best balance between computational cost and accuracy for vibrational frequencies.

    • Output: Calculate the Rotational Strengths (

      
      ) and Dipole Strengths (
      
      
      
      ) for all conformers.
  • Boltzmann Weighting:

    • Average the spectra of the individual conformers based on their Boltzmann distribution (lower energy conformers contribute more to the final spectrum).

Phase 3: Statistical Assignment

Objective: Quantify the match between Theory and Experiment.

  • Visual Inspection: Do the signs (+/-) of the major bands align?

  • Quantitative Metric: Use the Enantiomeric Similarity Index (ESI) or CompareVOA confidence level.[4]

    • ESI Formula:

      
       (Simplified projection).
      
    • Threshold: A confidence level >95% (often >99% in software like BioTools' CompareVOA) is required for definitive assignment.

Workflow Visualization

vcd_workflow cluster_exp Experimental Path cluster_calc Theoretical Path Sample Unknown Sample (5-10mg) Measure FT-IR/VCD Measurement (4-8 Hours) Sample->Measure ExpSpec Experimental Spectrum Measure->ExpSpec Comparison CompareVOA / ESI Statistical Overlay ExpSpec->Comparison Structure Proposed Structure (e.g., R-enantiomer) ConfSearch Conformational Search (MMFF94 / OPLS) Structure->ConfSearch DFT DFT Optimization (B3LYP/6-31G*) ConfSearch->DFT Boltz Boltzmann Weighting DFT->Boltz CalcSpec Calculated Spectrum Boltz->CalcSpec CalcSpec->Comparison Assignment Final Assignment (Confidence > 99%) Comparison->Assignment

Figure 2: The Dual-Path VCD Workflow. Assignment relies on the convergence of experimental data and Boltzmann-weighted DFT calculations.

Part 3: Experimental Data & Validation

To validate the VCD method, we look at the Enantiomeric Similarity Index (ESI) .[4][5][6] The table below summarizes typical performance metrics expected in a pharmaceutical setting.

Table 2: Interpretation of Validation Metrics (CompareVOA)
MetricRangeInterpretationAction
ESI (Enantiomeric Similarity Index) > 0.80Excellent Match Assign AC with high confidence.
0.50 – 0.80Good Match Assign AC, but review minor conformers or baseline noise.
< 0.50Inconclusive Do not assign. Re-run experiment or improve conformational search.
Confidence Level (CL) > 99%Definitive Meets USP/FDA requirements for AC proof.
90% – 99%Probable Strong evidence, but check for solvent effects (explicit solvation).
< 90%Unreliable Re-evaluate calculation (e.g., dimers, solvent bonding).
Common Pitfalls & Troubleshooting
  • The "Flexible Molecule" Trap: If a molecule has high flexibility (many rotatable bonds), the VCD signals of different conformers may cancel each other out.

    • Solution: Lower the temperature of the experiment to populate only the lowest energy states, or use higher-level theory (DFT-D3) to better model dispersion forces.

  • Solvent Effects: Hydrogen bonding with the solvent can shift bands.

    • Solution: If using a protic solvent (like Methanol-d4), you must include explicit solvent molecules in your DFT calculation (Cluster Model).

Part 4: Conclusion & Recommendations

VCD has transitioned from an academic curiosity to a regulatory-grade tool for absolute configuration.[1] It is the only technique that provides definitive stereochemical assignment in solution without the need for crystallization or derivatization.

Recommendation:

  • Use X-Ray if you already have a single crystal.

  • Use VCD for all oils, amorphous solids, and early-stage intermediates where crystallization is time-prohibitive.

  • Use ECD as a rapid screening tool, but rely on VCD for the final "proof of structure" file submitted to regulatory bodies.

References

  • United States Pharmacopeia (USP). (2016).[3] General Chapters <782> Vibrational Circular Dichroism. USP-NF.[3] [Link]

  • Stephens, P. J., & Devlin, F. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality. [Link]

  • Nafie, L. A. (2012). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons. [Link]

  • BioTools, Inc. (2025). Absolute Configuration by VCD: White Paper. [Link][3][4]

  • Schrödinger. (2025). Improving absolute configuration assignments with vibrational circular dichroism (VCD). [Link]

Sources

Stereochemical Assignment of Fluorinated Scaffolds: A Comparative Guide to ¹H-¹⁹F Coupling Constants

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Structural Biologists. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The "Fluorine Flag" in Stereochemistry

In modern drug discovery, the strategic incorporation of fluorine into aliphatic rings (e.g., piperidines, cyclohexanes, pyranoses) is a standard tactic to modulate pKa, block metabolism, and enhance lipophilicity. However, the stereochemical assignment of these centers—specifically determining if a fluorine atom is axial (


)  or equatorial (

)
—remains a critical bottleneck.

While X-ray crystallography is the gold standard, it requires crystalline samples. For solution-state analysis, NMR spectroscopy is the primary tool. This guide compares the definitive utility of vicinal spin-spin coupling constants (


)  against alternative methods (HOESY, DFT), establishing 

analysis as the most rapid and robust first-line method for rigid cyclic systems.

Theoretical Framework: The Karplus Relationship for Fluorine

To interpret


 values, one must understand the underlying causality: the Karplus relationship . Just as with proton-proton couplings (

), the magnitude of the heteronuclear coupling between fluorine and a vicinal proton depends heavily on the dihedral angle (

) between the C-F and C-H bonds.
The Mechanism
  • Trans-Diaxial Geometry (

    
    ):  Orbital overlap is maximal, resulting in large  coupling constants.
    
  • Gauche/Equatorial Geometry (

    
    ):  Orbital overlap is reduced, resulting in small to moderate  coupling constants.
    
Visualization: The Stereochemical Decision Logic

The following diagram illustrates the relationship between bond orientation, dihedral angle, and the resulting observable


 value.

KarplusLogic Substrate Fluorinated Cyclic System Geometry Determine Dihedral Angle (H-C-C-F) Substrate->Geometry Trans Trans-Diaxial (~180°) Geometry->Trans F_ax / H_ax Gauche Gauche/Equatorial (~60°) Geometry->Gauche F_eq / H_ax F_eq / H_eq F_ax / H_eq LargeJ Large ³J(H,F) (20 - 45 Hz) Trans->LargeJ SmallJ Small ³J(H,F) (2 - 12 Hz) Gauche->SmallJ ResultAx Conclusion: Axial Fluorine LargeJ->ResultAx Diagnostic ResultEq Conclusion: Equatorial Fluorine SmallJ->ResultEq Typical

Caption: Logic flow correlating dihedral angles to observable coupling constants. Note that a large J is the specific marker for Axial Fluorine.

Comparative Data: Axial vs. Equatorial Signatures[1][2][3][4]

The table below summarizes the expected Hertz (Hz) ranges for


 in six-membered rings (cyclohexane/pyranose models). These values are distinct from 

(geminal), which are always large (45–55 Hz) and less useful for stereochemical assignment.
ParameterInteraction TypeDihedral Angle (

)
Coupling Constant (

) Range
Diagnostic Utility

(Trans)
Axial F — Axial H ~180° 25 – 45 Hz High (Definitive)

(Cis/Gauche)
Axial F — Eq. H~60°< 10 HzLow (Ambiguous)

(Gauche)
Eq. F — Axial H~60°8 – 15 HzModerate

(Gauche)
Eq. F — Eq. H~60°< 8 HzLow

(Geminal)
F — H (Same Carbon)N/A45 – 55 HzIdentification Only
Key Analysis
  • The "Smoking Gun": If you observe a vicinal coupling > 25 Hz, the fluorine must be axial, and it must be adjacent to an axial proton.

  • The Equatorial Ambiguity: Equatorial fluorines generally show smaller couplings (typically 8–15 Hz) to all neighbors because they lack a trans-diaxial partner.

  • Substituent Effects: Electronegative substituents adjacent to the F-C-C-H fragment can decrease the

    
     value, but the relative gap between trans-diaxial and gauche remains significant.
    

Experimental Protocol: Self-Validating Workflow

To accurately measure these constants, one cannot rely solely on a standard ¹H spectrum due to the complexity of H-F and H-H splitting overlap.

Recommended Workflow

Goal: Isolate


 from complex multiplets.
Step 1: The Standard 1D ¹H Spectrum

Acquire a high-resolution proton spectrum.

  • Observation: Look for the proton attached to the same carbon as fluorine (the geminal proton). It will be a wide doublet of multiplets (centered at ~4.0–5.0 ppm) split by the large

    
     (~50 Hz).
    
Step 2: ¹⁹F-Decoupled ¹H Spectrum (¹H{¹⁹F})

Acquire a proton spectrum while irradiating the fluorine frequency.

  • Result: The H-F couplings collapse. The geminal proton signal simplifies significantly.

  • Comparison: Overlay Step 1 and Step 2. The difference in splitting widths reveals the exact

    
     values.
    
Step 3: The PSYCHE Experiment (Advanced)

For crowded spectra, use PSYCHE (Pure Shift Yielded by Chirp Excitation).

  • Why: It collapses homonuclear (

    
    ) couplings but preserves heteronuclear (
    
    
    
    ) couplings.
  • Result: You see only the H-F splitting, making measurement of the 25–45 Hz trans-diaxial constant trivial.

Step 4: Validation via HOESY

If


 analysis is ambiguous (e.g., no vicinal protons exist, or the ring is flexible), use ¹H-¹⁹F HOESY  (Heteronuclear Overhauser Effect Spectroscopy).
  • Mechanism: Through-space interaction (< 5 Å).

  • Signal: Cross-peaks appear between F and spatially close protons (e.g., 1,3-diaxial protons).

Workflow Diagram

Workflow Sample Fluorinated Sample (Dissolved in CDCl3/DMSO) Exp1 Run Standard 1H NMR Sample->Exp1 Exp2 Run 1H{19F} Decoupled Sample->Exp2 Compare Compare Multiplets: Extract J(H,F) Exp1->Compare Exp2->Compare Decision Is ³J > 20 Hz observed? Compare->Decision Axial Assignment: AXIAL Fluorine Decision->Axial Yes (Trans-diaxial) Equatorial Assignment: EQUATORIAL Fluorine Decision->Equatorial No (Gauche only) Validation Ambiguous? Run 1H-19F HOESY Equatorial->Validation Verify

Caption: Step-by-step decision tree for assigning fluorine stereochemistry using NMR coupling constants.

Comparison of Alternatives

While


 is the primary method, it is vital to know when to switch techniques.
Feature

Analysis
¹H-¹⁹F HOESY DFT Calculation (GIAO)
Basis Through-bond (Dihedral angle)Through-space (Distance <5Å)Quantum Mechanical Prediction
Speed Fast (< 10 mins)Medium (1–4 hours)Slow (Days for computation)
Requirement Vicinal ProtonsSpatial ProximityAccurate Conformational Search
Pro Definitive for rigid ringsWorks on quaternary carbonsSolves "impossible" overlaps
Con Fails if no H is vicinalLow sensitivity (CSA relaxation)Computationally expensive

References

  • Thibaudeau, C., & Chattopadhyaya, J. (1999). Stereochemical Analysis of Fluorinated Nucleosides. In Stereoelectronic Effects in Nucleic Acids. Uppsala University Press.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Spin-Spin Coupling).

  • Duke University NMR Center. (n.d.). Coupling Constants: 19F Coupling Values. Retrieved from Duke.edu.

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry (RSC) Advances.

  • University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants.

Technical Guide: Diastereomeric Ratio (dr) Determination via 19F NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of complex pharmaceuticals, determining the diastereomeric ratio (dr) is a critical quality attribute. While Chiral HPLC is the historical gold standard for separation, Quantitative


F NMR (

F qNMR)
has emerged as the superior analytical technique for rapid, in-situ determination of dr in fluorinated scaffolds.

This guide outlines the mechanistic advantages of


F NMR over 

H NMR and HPLC, provides a validated acquisition protocol, and details the specific data processing workflows required to mitigate errors arising from relaxation dynamics and isotopic satellites.

Part 1: The Case for F NMR

Mechanism & Advantage

The utility of


F NMR for stereochemical analysis rests on three physical constants that distinguish it from proton NMR:
  • Chemical Shift Anisotropy (CSA) & Dispersion: The

    
    F nucleus has a chemical shift range of ~400 ppm (compared to ~12 ppm for 
    
    
    
    H). This massive dispersion means that subtle steric or electronic differences between diastereomers—which might result in a 0.02 ppm difference in
    
    
    H NMR (often buried under multiplets)—can manifest as distinct peaks separated by 0.5–2.0 ppm in
    
    
    F NMR.
  • 100% Natural Abundance: Unlike

    
    C (1.1%), 
    
    
    
    F is 100% naturally abundant, providing high sensitivity (83% relative to
    
    
    H) without the need for enrichment or excessive scan times.
  • Bio-Orthogonal Background: Biological matrices, solvents, and common organic impurities rarely contain fluorine. This results in a "flat baseline" where the only signals observed are from the analyte, eliminating the need for complex solvent suppression or background subtraction.

Comparative Analysis: F NMR vs. Alternatives

The following table contrasts the operational metrics of


F NMR against standard alternatives.
Feature

F qNMR

H qNMR
Chiral HPLC/SFC
Selectivity High (Wide dispersion, no solvent peaks)Low (Crowded, solvent overlap common)High (Physical separation)
Method Dev.[1] Time < 1 Hour (Generic parameters)< 1 HourDays/Weeks (Column/Mobile phase screening)
Standards Not required for dr (Internal ratio)Not required for drRequired (to identify elution order/response factors)
Sample Recovery 100% (Non-destructive)100% (Non-destructive)Destructive (unless Prep-HPLC used)
Limit of Detection ~1–10 µM~1–10 µM< 1 µM (UV/MS dependent)
Throughput High (3–5 mins/sample)HighLow (15–40 mins/sample)

Part 2: Strategic Workflow

Deciding when to deploy


F NMR requires assessing the molecular structure. If the molecule lacks intrinsic fluorine, chiral derivatizing agents (CDAs) like Mosher's acid (containing a CF

group) must be employed.

DR_Workflow Start Target Molecule Analysis HasF Contains Intrinsic Fluorine? Start->HasF Direct Direct 19F Analysis (In-situ) HasF->Direct Yes NoF No Intrinsic Fluorine HasF->NoF No T1_Check Measure T1 (Inversion Recovery) Direct->T1_Check Deriv Derivatization Required (e.g., Mosher/Bohman Ester) NoF->Deriv React with Fluorinated CDA Deriv->T1_Check Acq Acquire qNMR Spectrum (d1 > 5*T1) T1_Check->Acq Process Process: Phase, Baseline, Integrate (incl. Satellites) Acq->Process

Figure 1: Decision matrix for selecting the appropriate


F NMR workflow. Note that non-fluorinated molecules require a fluorinated chiral tag to utilize this method.

Part 3: Experimental Protocol (Self-Validating)

To ensure scientific integrity, the acquisition parameters must be tailored to the relaxation properties of the fluorine nucleus, which differ significantly from protons.

Step 1: Determination (The Critical Pre-requisite)

Fluorine nuclei, particularly on isolated CF


 groups, can have long longitudinal relaxation times (

), often 2–5 seconds. Using a standard proton parameter set (e.g.,

s) will lead to signal saturation and inaccurate integration, skewing the dr.
  • Experiment: Inversion-Recovery (t1ir or equivalent).

  • Array: 10–12 delays (

    
    ) ranging from 0.01s to 15s.
    
  • Calculation: Fit peak intensity

    
     to 
    
    
    
    .
  • Validation: The longest calculated

    
     in the mixture dictates the relaxation delay for the quantitative scan.
    
Step 2: Quantitative Acquisition Parameters

Once


 is known, configure the qNMR experiment as follows:
ParameterSettingRationale
Pulse Sequence zgig (Inverse Gated Decoupling)Decouples

H to simplify multiplets into singlets (or reduced multiplets) while suppressing Nuclear Overhauser Effect (NOE) to ensure quantitative integration.
Relaxation Delay (

)

Ensures >99.3% magnetization recovery. For strict qNMR, use

(99.9%).
Pulse Angle 90° (

)
Maximizes signal-to-noise ratio (SNR) per scan.
Spectral Width (SW) ~250–300 ppmWide enough to catch all F signals; ensure the carrier frequency (o1p) is centered between the diastereomer peaks to avoid off-resonance excitation effects.
Acquisition Time (AQ) > 2.0 sEnsures full decay of the FID and high digital resolution.
Scans (NS) 16, 32, or 64

F is sensitive; high scan counts are rarely needed for dr unless the sample is dilute (<1 mM).
Step 3: Data Processing & Integration

The interaction between


F and 

C (1.1% abundance) creates satellite peaks that can complicate integration.
  • The

    
    C Satellite Issue: 
    
    
    
    F-
    
    
    C coupling constants (
    
    
    ) are large (~250–300 Hz). This creates small satellite peaks roughly 125–150 Hz on either side of the main peak.
  • Protocol:

    • Exponential Window: Apply mild line broadening (LB = 0.3–1.0 Hz) to improve S/N.

    • Baseline Correction: Apply a Bernstein polynomial fit (order 3–5) to ensure a perfectly flat baseline.

    • Integration Logic: You must be consistent.

      • Option A (Recommended): Integrate the main peak and both

        
        C satellites.
        
      • Option B: Integrate only the main peak (acceptable for dr if satellites are fully resolved and symmetric for both diastereomers).

Warning: If the diastereomers are closely eluting, the


C satellite of the major diastereomer may overlap with the main peak of the minor diastereomer. In this case, use deconvolution software (e.g., Mnova Global Spectral Deconvolution) rather than manual integration.

Integration_Logic Data Raw FID FT Fourier Transform + Phase Corr. Data->FT CheckSat Check 13C Satellites (~280Hz spacing) FT->CheckSat Overlap Do Satellites Overlap with Minor Peak? CheckSat->Overlap NoOverlap No Overlap Overlap->NoOverlap YesOverlap Yes, Overlap Overlap->YesOverlap Int_Std Standard Integration (Include Satellites) NoOverlap->Int_Std Deconv Line Shape Fitting (Deconvolution) YesOverlap->Deconv

Figure 2: Logic flow for handling


C satellites during spectral integration.

Part 4: Calculation

The diastereomeric ratio is calculated directly from the molar integrals (


):




Note: If the molecule contains multiple equivalent fluorines (e.g., a CF


 group), the signal intensity represents 3 spins. This cancels out in a dr calculation (since both diastereomers have the CF

), but matters if quantifying against an internal standard with a different number of fluorines.

References

  • ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link][1][2][3][4][5][6]

  • University of Oxford. (2018). Measuring relaxation times - Inversion recovery for T1. [Link]

  • ChemRxiv. (2023). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. [Link][1][4]

  • National Institutes of Health (PMC). (2018). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. [Link]

  • ResearchGate. (2018).[7] Which method of separation is more preferable, HPLC, NMR or GC for the determination of diastereoselectivity? [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of (3R,5S)-3-fluoro-5-methoxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (3R,5S)-3-fluoro-5-methoxypiperidine. As this compound is a specialized fluorinated heterocyclic molecule, it demands rigorous adherence to safety and environmental protocols. This guide is designed for researchers, chemists, and laboratory managers in drug development and chemical synthesis, providing the essential framework for regulatory compliance and operational safety.

Hazard Profile and Core Safety Rationale

The operational directive for handling this compound is to treat it as acutely toxic, corrosive, flammable, and environmentally persistent . The rationale for this classification is based on the following:

  • Piperidine Core: The foundational piperidine structure is classified as highly flammable, acutely toxic if swallowed or in contact with skin, and capable of causing severe skin burns and eye damage.[1][2][3]

  • Fluorine Moiety: The carbon-fluorine bond is exceptionally strong, contributing to the molecule's environmental persistence.[4][5] Thermal decomposition, if incomplete, can release highly toxic and corrosive hydrogen fluoride (HF) gas.[6] For this reason, all fluorinated compounds must be treated as a special waste category.

  • General Heterocyclic Nature: Nitrogen-containing heterocyclic compounds can possess complex toxicological profiles and require careful handling.[7]

Table 1: Inferred Hazard Profile for (3R,5S)-3-fluoro-5-methoxypiperidine
Hazard CategoryInferred RiskRationale based on Structural Analogues
Acute Toxicity Category 3/4 (Toxic/Harmful)Piperidine is toxic in contact with skin or if inhaled/swallowed.[2][3]
Flammability Category 2 (Highly Flammable)Piperidine is a highly flammable liquid. Vapors may form explosive mixtures with air.[3][8]
Skin Corrosion Sub-category 1B (Causes severe burns)Piperidine is known to be corrosive and cause severe skin burns and eye damage.[2][3]
Environmental Hazardous Fluorinated organic compounds are noted for their environmental persistence ("forever chemicals").[4]

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

Given the inferred high-hazard profile, a multi-layered approach to personal and environmental protection is non-negotiable.

  • Engineering Controls: All handling, including aliquoting, weighing, and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[9] The work area must be equipped with an accessible eyewash station and safety shower.[2][10]

  • Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required to protect against splashes.[1]

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice, but it is critical to check the manufacturer's glove compatibility chart for piperidine derivatives. Double-gloving is recommended.

  • Body Protection: A flame-retardant laboratory coat is mandatory.[1] For handling larger quantities or during spill cleanup, a chemical-resistant apron or suit should be used.

  • Respiratory Protection: While the fume hood is the primary control, a respirator with an organic vapor cartridge may be required for emergency situations or if engineering controls fail.[11]

Step-by-Step Disposal Protocol

Improper disposal, such as drain disposal, is a serious regulatory violation and poses a significant environmental threat.[12][13] The only acceptable method for (3R,5S)-3-fluoro-5-methoxypiperidine is through licensed hazardous waste management services.

Step 1: Waste Segregation

This is the most critical step. This compound must be disposed of as Halogenated Organic Waste .

  • Action: Designate a specific waste container exclusively for halogenated organic compounds.[9]

  • Causality: Mixing halogenated and non-halogenated waste streams complicates the final disposal process, significantly increases costs, and can lead to dangerous chemical reactions. Incineration protocols for halogenated waste are specialized to handle the formation of acidic gases like HF.[2][14]

Step 2: Containerization and Labeling
  • Action: Use a robust, leak-proof container made of high-density polyethylene (HDPE) or borosilicate glass that is compatible with the chemical.[9]

  • Action: The container must be sealed with a screw-top cap at all times, except when waste is being added.[12] Funnels should be removed immediately after use.

  • Action: Affix a fully completed hazardous waste tag to the container before adding the first drop of waste. The label must clearly state:

    • "Hazardous Waste "[12]

    • Chemical Name: "(3R,5S)-3-fluoro-5-methoxypiperidine" and any solvents used.

    • Hazard Characteristics: "Toxic, Corrosive, Flammable"

    • Accumulation Start Date

    • Principal Investigator/Lab Information

Step 3: On-Site Accumulation and Storage
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action: The SAA must be under the control of the laboratory personnel, at or near the point of generation.

  • Action: The storage area must have secondary containment (e.g., a plastic tub) to capture any potential leaks.[15] Incompatible waste types, such as acids and bases, must be stored in separate secondary containment.[15]

  • Causality: Proper storage minimizes the risk of spills, unauthorized access, and dangerous reactions, ensuring compliance with OSHA and EPA regulations.[16][17]

Step 4: Arranging for Final Disposal
  • Action: Once the container is full (do not exceed 80% capacity) or approaching the storage time limit set by your institution (typically 90 days), contact your institution's Environmental Health and Safety (EHS) department.[9][15]

  • Action: Provide the EHS department with a complete and accurate description of the waste contents. They will arrange for pickup by a licensed chemical waste disposal contractor.

  • Causality: Final disposal must be handled by professionals trained in managing hazardous materials. The likely disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting HF and other toxic gases.[2]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

  • For Small Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][9]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

    • Report the incident to the laboratory supervisor and EHS department.[9]

  • For Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately. Alert all personnel to leave the area.

    • If safe to do so, close the laboratory doors to contain the vapors.

    • Activate the nearest fire alarm if the substance is flammable and there is an ignition risk.

    • Call your institution's emergency response team or 911 immediately.

    • Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team.

Visualized Disposal Workflow

The following diagram outlines the complete, compliant lifecycle for the disposal of (3R,5S)-3-fluoro-5-methoxypiperidine waste.

G cluster_lab Laboratory Operations cluster_ehs EHS & Contractor Operations Generation Step 0: Waste Generation (3R,5S)-3-fluoro-5-methoxypiperidine Segregation Step 1: Segregate as 'Halogenated Organic Waste' Generation->Segregation Spill Spill Occurs Generation->Spill Containerization Step 2: Use Labeled, Sealed HDPE/Glass Container Segregation->Containerization Storage Step 3: Store in Secondary Containment in SAA Containerization->Storage EHS_Contact Step 4: Container Full? Contact EHS for Pickup Storage->EHS_Contact Pickup EHS/Contractor Pickup EHS_Contact->Pickup Hand-off Transport Transport to Licensed Facility Pickup->Transport Disposal Final Disposal (High-Temp Incineration) Transport->Disposal Emergency Emergency Spill Protocol: Evacuate & Call for Help Spill->Emergency

Caption: Compliant disposal workflow for (3R,5S)-3-fluoro-5-methoxypiperidine.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Vertex Safety Resources. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024). CDMS. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Piperidine Hydrochloride Safety Data Sheet. s d fine-chem limited. [Link]

  • OSHA Hazardous Waste Operations Fact Sheet. State and Federal Poster. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Lab safety: Hazardous waste management. ASU Environmental Health and Safety via YouTube. [Link]

  • Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

  • Standard Guidelines for Laboratory Waste Disposal of Biology and Chemical Evidence. Forensic 365 via YouTube. [Link]

  • Safety Data Sheet. Aaron Chemistry & UnaveraChemLab. [Link]

  • Hazardous Waste Management Safety Video. UCLA via YouTube. [Link]

  • School Science Safety | Disposal of Hazardous Waste. Science and Safety via YouTube. [Link]

  • Lab Safety Services - Assessment & Compliance. TRC Companies. [Link]

  • DISPOSAL OF FLUORINE. (Technical Report). OSTI.GOV. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Environmental Protection Agency (EPA). [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Center for Biotechnology Information (NCBI). [Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. [Link]

Sources

A Researcher's Guide to the Safe Handling of (3R,5S)-3-fluoro-5-methoxypiperidine: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. (3R,5S)-3-fluoro-5-methoxypiperidine, a fluorinated heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry.[1] The introduction of fluorine can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule.[2] However, the unique properties of such compounds also necessitate a rigorous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with (3R,5S)-3-fluoro-5-methoxypiperidine, ensuring the well-being of researchers and the integrity of the research.

I. Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough risk assessment is paramount. Based on data from analogous compounds, the primary hazards associated with (3R,5S)-3-fluoro-5-methoxypiperidine are likely to include:

Hazard Category Potential Effects Supporting Evidence from Analogous Compounds
Skin Contact Causes skin irritation. May be harmful if absorbed through the skin.Safety data for similar compounds like 3-Fluoro-4-methoxypyridine and 1-(3-Methoxyphenyl)piperazine dihydrochloride indicate skin irritation.[5][7]
Eye Contact Causes serious eye irritation or damage.Data for related compounds consistently list serious eye irritation as a hazard.[4][5][8]
Inhalation May cause respiratory tract irritation. Harmful if inhaled.Fluorinated pyridines and other piperidine derivatives are known to cause respiratory irritation.[4][5]
Ingestion Harmful if swallowed.Acute oral toxicity is a common warning for this class of chemicals.[5]
Flammability While not definitively known for this specific compound, related piperidines can be combustible.[9]The flammability of related heterocyclic compounds should be considered.[6]

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is contingent on the nature of the experimental work being conducted. The following provides a tiered approach to PPE selection, from fundamental laboratory practice to handling larger quantities or in situations with a higher risk of exposure.

A. Standard Laboratory Operations (Low-Volume Handling)

For routine tasks involving small quantities (milligram to low gram scale) of (3R,5S)-3-fluoro-5-methoxypiperidine in a well-ventilated fume hood, the following minimum PPE is mandatory:[10]

  • Eye and Face Protection: Chemical safety goggles are required to protect against splashes.[10] In situations where there is a higher risk of splashing, such as during transfers of solutions, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[10] It is crucial to change gloves immediately upon contamination. For tasks with a higher potential for prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[10]

  • Body Protection: A flame-retardant lab coat should be worn and kept fastened.[3] Long pants and closed-toe shoes are essential to protect the skin from potential spills.[11]

  • Respiratory Protection: When handling small quantities in a certified chemical fume hood, respiratory protection is typically not required.

B. Elevated Risk Scenarios (Larger Scale Work or Potential for Aerosolization)

For operations involving larger quantities, heating, or any procedure that could lead to the generation of aerosols or vapors, an enhanced level of PPE is necessary:

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended.[12][13] The specific type of respirator should be chosen based on a formal risk assessment.

  • Hand Protection: Heavier-duty chemical-resistant gloves, such as neoprene or Silver Shield®, should be used.[13]

  • Body Protection: A chemical-resistant apron or coveralls worn over the lab coat can provide an additional layer of protection.[13][14]

The following flowchart provides a decision-making framework for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for (3R,5S)-3-fluoro-5-methoxypiperidine start Start: Assess Experimental Protocol small_scale Small Scale (<1g) in Fume Hood? start->small_scale aerosol_risk Potential for Aerosol/Vapor Generation? small_scale->aerosol_risk No standard_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->standard_ppe Yes aerosol_risk->standard_ppe No enhanced_ppe Enhanced PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat & Apron - Respirator (as needed) aerosol_risk->enhanced_ppe Yes end Proceed with Experiment standard_ppe->end enhanced_ppe->end

Caption: PPE selection workflow.

III. Operational and Disposal Plans: Ensuring a Safe Workflow

A safe laboratory environment extends beyond the correct use of PPE. It encompasses the entire lifecycle of the chemical, from handling to disposal.

A. Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation. Use spark-proof tools if there is a concern about flammability.[12]

  • During the Reaction: Keep the reaction vessel closed as much as possible. If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

  • Work-Up and Purification: Be mindful of potential splashes during extractions and other work-up procedures. Purification techniques like chromatography should also be performed in the fume hood.

  • Decontamination: After handling the compound, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

B. Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if needed) doff3->doff4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.